CREB is a transcription factor that regulates diverse cellular processes like proliferation, survival, and differentiation [1]. Its activity is primarily induced by phosphorylation at serine 133 (Ser133), which allows it to recruit co-activators like CBP/p300 and initiate the transcription of target genes [2] [3].
Due to its role in promoting cell survival and proliferation, CREB is considered a potential therapeutic target in areas like oncology. The table below summarizes the core concepts of CREB and its targeting rationale.
| Aspect | Description |
|---|---|
| Full Name | cAMP Response Element-Binding Protein [2] |
| Primary Function | Phosphorylation-dependent transcription factor [3] |
| Key Activation | Phosphorylation at Serine 133 (Ser133) [3] |
| Critical Interaction | Binds co-activator CBP/p300 via its KIX domain [4] [3] |
| Role in Disease | Overexpressed/overactivated in various cancers; associated with poor prognosis, tumor progression, and therapy resistance [5] [3] |
| Targeting Rationale | Inhibiting CREB can suppress tumor cell proliferation, induce apoptosis, and overcome drug resistance [5] |
Most research focuses on disrupting the CREB-CBP/p300 interaction, which is critical for its transcriptional activity. The table below outlines the main approaches and examples discovered in the literature.
| Inhibitor Class/Strategy | Known Examples | Proposed Mechanism of Action |
|---|---|---|
| Small Molecule Inhibitors | 666-15 [6] | Potently inhibits CREB-mediated gene transcription by disrupting the KIX-KID interaction. |
| Peptidomimetics | Stapled sulfonyl-γ-AApeptides [4] | Helical foldamers mimic CREB's KID domain, blocking its binding to the KIX domain of CBP. |
| Upstream Kinase Inhibition | Various kinase inhibitors (e.g., for p38 MAPK, CAMK) [7] | Indirectly reduces CREB activity by blocking the kinases responsible for its phosphorylation. |
| Phosphatase Activation | - | Promoting dephosphorylation of CREB at Ser133 (e.g., by PP1, PP2A) [3]. |
Based on the naming convention, "CREB-IN-1" is likely a small molecule inhibitor that operates via one of these mechanisms, and "TFA" indicates a trifluoroacetate salt form used in the research compound.
For comprehensive investigation, researchers typically employ a combination of functional, biochemical, and genetic experiments. The methodology below, synthesized from the search results, outlines a standard workflow.
The diagram above shows a multi-faceted experimental approach to validate CREB inhibition and its functional consequences [8] [6] [7].
The cAMP response element-binding protein (CREB) is a nuclear transcription factor that belongs to the basic leucine zipper (bZIP) superfamily and functions as a critical mediator of gene expression in response to diverse extracellular signals. CREB was initially discovered in 1987 as a cAMP-responsive transcription factor regulating somatostatin gene expression [1]. The human CREB gene (CREB1) is located on chromosome 2q33.3, encodes a 43 kDa protein, and consists of 11 exons that undergo alternative splicing to produce multiple isoforms with distinct functional properties [2] [1]. CREB serves as a universal transcriptional integrator that converts transient extracellular stimuli into long-term adaptive responses by regulating the expression of target genes involved in neuronal plasticity, cellular survival, metabolism, and proliferation [3] [1].
The structural organization of CREB includes several evolutionarily conserved functional domains: the N-terminal glutamine-rich domains (Q1 and Q2) that facilitate interaction with basal transcriptional machinery; the central kinase-inducible domain (KID) containing critical phosphorylation sites; and the C-terminal basic region/leucine zipper (bZIP) domain responsible for DNA binding and dimerization [1]. The structural conservation of these domains across species from Drosophila to humans underscores their fundamental functional importance [1]. CREB activation regulates numerous biological processes through its ability to integrate signals from various signaling pathways and modulate the expression of specific target genes in a cell-type and stimulus-dependent manner [3] [1].
CREB functions as a convergence point for multiple signaling cascades that ultimately regulate its transcriptional activity through phosphorylation at specific serine residues, particularly Serine-133 (Ser133) within the KID domain [3]. The phosphorylation of Ser133 serves as the primary molecular switch that activates CREB by inducing a conformational change that facilitates interaction with coactivator proteins. Multiple protein kinases phosphorylate CREB at Ser133 in response to distinct extracellular stimuli:
The phosphorylation of CREB at Ser133 promotes its association with histone acetyltransferases CBP (CREB-binding protein) and p300, which remodel chromatin structure and facilitate the assembly of the RNA polymerase II transcription complex at CRE-containing promoters [3]. This multi-protein enhanceosome complex initiates transcription of target genes by acetylating nucleosomal histones and recruiting basal transcription factors [3]. Additionally, CREB-regulated transcriptional coactivators (CRTCs), particularly CRTC1, can activate CREB-dependent transcription independently of Ser133 phosphorylation through activity-dependent nuclear translocation and direct binding to the bZIP domain of CREB [3].
Table 1: Major Kinase Pathways Activating CREB
| Kinase | Primary Activators | Phosphorylation Site | Cellular Context |
|---|---|---|---|
| PKA | cAMP elevation (GPCR signaling) | Ser133 | Ubiquitous |
| CaMKII/IV | Calcium influx (neuronal activity) | Ser133 | Neurons, endocrine cells |
| MAPK/RSK | Growth factors, cellular stress | Ser133 | Proliferating cells |
| Akt/PKB | Insulin, growth factors | Ser133 | Metabolic tissues |
| MSK | Neurotrophins, stress signals | Ser133 | CNS neurons |
CREB binds as a homodimer or heterodimer with other bZIP proteins to cAMP response elements (CREs) in the regulatory regions of target genes, with the consensus DNA sequence 5'-TGACGTCA-3' [3] [1]. The bZIP domain of CREB mediates both dimerization through the leucine zipper motif and sequence-specific DNA recognition through the basic region [1]. CREB-mediated transcription involves a complex interplay with co-regulators including CBP/p300, TAFII135, and CCATT/enhancer binding proteins (C/EBPs) that determine the magnitude and duration of transcriptional responses [1].
The duration and intensity of CREB activation are tightly regulated by feedback mechanisms including:
Table 2: CREB Isoforms and Their Functional Properties
| Isoform | Structural Features | Functional Properties | Expression Patterns |
|---|---|---|---|
| CREBα | Full-length Q1-KID-Q2-bZIP | Strong transactivator | Ubiquitous |
| CREBβ | Lacks 14 amino acids in Q2 domain | Weaker transactivator | Tissue-specific |
| CREBΔ | Lacks KID and Q2 domains | Repressor isoform | Inducible expression |
| dCREBB-a (Drosophila) | Contains Q1, Q2, KID, bZIP | Functional homolog | Drosophila CNS |
Research methodologies for investigating CREB function include both genetic and pharmacological approaches:
The following Graphviz diagram illustrates the major activation pathways and functional outcomes of CREB signaling:
CREB activation pathways and functional outcomes in neuronal cells. This diagram illustrates how diverse signals converge on CREB through multiple kinases, leading to transcriptional activation of target genes that mediate neuroplasticity, memory formation, and neuronal survival.
CREB plays a fundamental role in the molecular mechanisms underlying synaptic plasticity and long-term memory formation across diverse species from invertebrates to mammals [3]. The activation of CREB is a crucial step in the transition from short-term to long-term memory, as demonstrated by experiments showing that disruption of CREB function blocks long-term facilitation in Aplysia and long-term memory formation in Drosophila and rodents [3]. During memory consolidation, CREB activation follows a biphasic pattern with an initial peak of phosphorylation at 30-45 minutes after training, followed by a second sustained peak at 2-6 hours that persists for several hours to a day [3]. This temporal pattern corresponds with the expression of immediate early genes and late-response genes that collectively mediate structural and functional changes at synapses.
The mechanisms through which CREB regulates neuronal plasticity include:
While extensively studied in neuronal systems, CREB regulates critical functions in diverse cell types throughout the body:
Table 3: Functional Roles of CREB in Different Tissues
| Tissue/Cell Type | Primary Functions | Key Target Genes | Pathological Associations |
|---|---|---|---|
| Hippocampal Neurons | Memory formation, LTP, neurogenesis | BDNF, c-Fos, C/EBP | Alzheimer's disease, age-related cognitive decline |
| Striatal Neurons | Reward processing, motor control | Dynorphin, enkephalin | Addiction, Parkinson's disease |
| Pancreatic β-Cells | Insulin secretion, cell survival | IRS-2, PDX-1 | Type 2 diabetes |
| Immune Cells | Inflammation, cytokine production | IL-10, TNF-α | Autoimmune diseases |
| Cancer Cells | Proliferation, survival | Bcl-2, cyclin D1 | Various cancers |
Dysregulation of CREB signaling is implicated in numerous neurological, psychiatric, and metabolic disorders:
Several strategic approaches have been developed to modulate CREB activity for potential therapeutic applications:
Standardized methodologies for investigating CREB signaling in experimental systems:
Despite significant advances in understanding CREB biology, several challenges remain in translating this knowledge into clinical applications:
Future research should focus on developing cell-type-specific CREB modulators, elucidating the epigenetic mechanisms that determine CREB target gene specificity, and exploring the therapeutic potential of CREB co-regulators such as CRTCs and CBP in various disease contexts. Additionally, more studies are needed to understand how lifestyle interventions like exercise precisely regulate CREB activity and how these natural modulators can be optimized for maintaining brain health and cognitive function throughout the lifespan [4] [3].
Since data on CREB-IN-1 TFA is unavailable, the table below summarizes quantitative data for 666-15, a potent and selective CREB inhibitor frequently used in research, to illustrate typical potency and experimental contexts [1] [2].
| Assay Type | Reported IC₅₀ for 666-15 | Experimental Context |
|---|---|---|
| Transcription Luciferase Reporter Assay | ~80 nM [1] | Inhibition of CREB-mediated gene transcription in HEK 293T cells. |
| In Vivo Administration | Effective anti-tumor activity at 10-20 mg/kg [1] [2] | Intraperitoneal (IP) injection in mouse models of breast cancer. |
| Oral Bioavailability | Low (~5.9%) [2] | Led to development of prodrugs to improve solubility and absorption. |
The assays used to determine the IC₅₀ for 666-15 provide a methodology framework that can be applied to evaluate this compound.
This cell-based assay measures the inhibitor's effect on CREB-driven gene expression [1].
This assay directly tests if a compound disrupts the critical protein-protein interaction (PPI) between CREB and its coactivator CBP/p300 [1].
The experimental workflow for assessing a CREB inhibitor integrates these key assays, as shown below.
The cAMP Response Element-Binding Protein (CREB) represents a critical nexus in the conversion of neuronal activity into long-term adaptive responses through gene expression regulation. Since its initial characterization in 1987 as a cAMP-responsive transcription factor binding to the somatostatin gene, CREB has emerged as a fundamental regulator of diverse biological processes including neural plasticity, memory formation, cell survival, and metabolism [1] [2]. This transcription factor functions as a molecular integrator that translates various extracellular signals into specific transcriptional programs through complex regulatory mechanisms. For research scientists and drug development professionals, understanding CREB's multifaceted regulation and function provides valuable insights for therapeutic interventions in neurological disorders, psychiatric conditions, and metabolic diseases.
The clinical relevance of CREB extends across multiple domains of pathophysiology. CREB dysregulation has been implicated in neurodegenerative conditions such as Alzheimer's and Huntington's diseases, mood disorders including depression and anxiety, and various forms of cognitive impairment [1]. Additionally, CREB-mediated signaling pathways have emerged as promising therapeutic targets for drug development, with current research exploring small molecule modulators of CREB activity and its regulatory kinases. This technical guide comprehensively examines CREB's molecular architecture, regulatory mechanisms, research methodologies, and therapeutic implications, providing both foundational knowledge and advanced technical protocols for researchers in the field.
CREB belongs to the basic leucine zipper (bZIP) domain family of transcription factors and shares conserved structural organization across species from Drosophila to humans [2]. The functional domains of CREB enable its multifaceted regulation and transcriptional activity:
Glutamine-Rich Domains (Q1 and Q2): Located at the N-terminus, these domains constitute the constitutive activation domains (CADs) that interact with components of the basal transcriptional machinery, including TATA binding protein-associated factor II 135 (TAFII135) [1] [2]. These regions facilitate transcription independent of external stimuli through recruitment of RNA polymerase II complexes.
Kinase-Inducible Domain (KID): This central regulatory domain contains multiple phosphorylation sites, most notably Serine 133 (Ser133), which serves as the primary regulatory switch for CREB activation [1] [3]. Phosphorylation at this residue triggers conformational changes that enable interaction with co-activators.
Basic Region/Leucine Zipper Domain (bZIP): Located at the C-terminus, this domain mediates both DNA binding specificity through the basic region and protein dimerization through the leucine zipper motif, enabling formation of homodimers or heterodimers with related transcription factors like CREM and ATF1 [1] [2].
Table 1: Functional Domains of CREB Transcription Factor
| Domain | Position | Key Functional Elements | Molecular Function |
|---|---|---|---|
| Q1 Domain | N-terminal | Glutamine-rich sequences | Interacts with TAFII135; recruits basal transcriptional machinery |
| KID Domain | Central | Ser133, Ser142, Ser143 | Phosphorylation-regulated interaction with co-activators (CBP/p300) |
| Q2 Domain | Central | Glutamine-rich sequences | Binds RNA polymerase II initiation complex; enhances transcription |
| bZIP Domain | C-terminal | Basic region + leucine zipper | DNA binding to CRE sites; dimerization with CREB/ATF family members |
The functional integration of these domains allows CREB to serve as a sophisticated signal transducer that converts phosphorylated signals into targeted gene expression. The modular architecture facilitates both constitutive and inducible transcriptional activation, with the KID domain providing stimulus-responsive regulation while the Q domains maintain basal transcriptional competence. This structural organization is conserved across evolution, highlighting its fundamental importance in CREB's biological functions [2].
The primary regulatory mechanism controlling CREB activity involves phosphorylation at specific serine residues within the KID domain, with Ser133 representing the most extensively characterized and critical residue:
Ser133 Phosphorylation: This key regulatory switch enables CREB to bind the KIX domain of co-activators CBP (CREB-binding protein) and p300, facilitating assembly of the transcriptional machinery [1] [3]. Multiple kinases phosphorylate Ser133 in response to distinct signaling cascades, including Protein Kinase A (PKA) following cAMP elevation, Ca²⁺/Calmodulin-dependent Kinases (CaMKs I, II, and IV) in response to calcium influx, Mitogen/Stress-activated Kinase (MSK), Ribosomal S6 Kinase (RSK), AKT, and MAPKAP Kinase 2 (MK2) [1].
Additional Regulatory Phosphorylation Sites: CREB contains multiple phosphorylation sites that fine-tune its transcriptional capacity. Ser142 phosphorylation by CaMKII can repress CREB transactivation by triggering dimer dissociation and inhibiting CBP recruitment, though it may also contribute to robust CREB-mediated gene expression in specific contexts [1]. Ser129 phosphorylation by GSK3β has been reported to both enhance and suppress CREB-mediated gene expression, while Ser271 phosphorylation by HIPK2 activates CREB-dependent transcription in response to genotoxic stress [1].
Table 2: Major Kinase Pathways Regulating CREB Phosphorylation
| Kinase | Primary Site | Activating Signal | Functional Outcome |
|---|---|---|---|
| PKA | Ser133 | cAMP elevation | Primary pathway for cAMP-mediated gene expression |
| CaMKII/IV | Ser133, Ser142 | Calcium influx | Links neuronal activity to transcription |
| AKT | Ser133 | Growth factors, metabolic signals | Promotes cell survival, metabolism |
| RSK | Ser133 | Growth factors, ERK signaling | Integrates growth signals with transcription |
| MSK | Ser133 | Stress signals, neurotrophins | Stress-responsive gene expression |
| GSK3β | Ser129 | Wnt signaling, metabolic cues | Context-dependent enhancement/suppression |
| HIPK2 | Ser271 | Genotoxic stress | DNA damage response |
The following diagram illustrates the complex phosphorylation regulation of CREB:
Diagram 1: CREB Phosphorylation Regulation Network - Multiple kinase pathways converge on specific serine residues to regulate CREB transcriptional activity through CBP/p300 recruitment.
Beyond phosphorylation, CREB activity is modulated through diverse post-translational mechanisms that expand its regulatory capacity:
Acetylation: CREB undergoes acetylation by CBP at three lysine residues around the Q1 and KID domains, which enhances CRE-dependent transcription beyond phosphorylation-mediated activation [1]. This modification represents a secondary layer of transcriptional control that potentiates CREB activity.
Alternative Co-activator Recruitment: The TORC family (Transducers of Regulated CREB Activity) coactivators facilitate CREB-mediated transcription through association with the bZIP domain, enhancing interactions with basal transcriptional components independent of Ser133 phosphorylation [1]. This mechanism enables constitutive transcriptional activation under specific physiological conditions.
MicroRNA Regulation: CREB expression is post-transcriptionally regulated by several microRNAs, including miR-34b and brain-specific miR-134, which bind CREB mRNA 3'-UTR regions and repress translation [1]. Interestingly, SIRT1 deficiency in hippocampus increases miR-134 expression, reducing CREB levels and impairing synaptic plasticity.
Subcellular Localization and Stability: CREB regulation extends to nuclear-cytoplasmic trafficking and protein stability controls. Recent work identified CREB mRNA in dorsal root ganglion axons, where it undergoes local translation and retrograde transport to the nucleus following NGF stimulation, driving pro-survival transcriptional responses [1].
CREB's transcriptional efficacy is further modulated by epigenetic mechanisms and DNA modifications:
DNA Methylation: Cytosine methylation within CRE sites inhibits CREB binding to DNA, subsequently repressing CRE-dependent transcription [1]. This process is dynamically regulated and contributes to inducible BDNF expression in the CNS, representing an epigenetic mechanism for controlling CREB-responsive gene networks.
Chromatin Modifications: CREB recruits histone acetyltransferases through CBP/p300 interactions, facilitating chromatin remodeling that enhances accessibility of CRE-containing promoters to the transcriptional machinery [1].
CREB binds to conserved cAMP Response Elements (CREs) in the regulatory regions of target genes, with the canonical recognition sequence 5'-TGACGTCA-3' [2]. The bZIP domain facilitates both DNA recognition through the basic region and protein dimerization via the leucine zipper, enabling formation of homodimers or heterodimers with related transcription factors including ATF1 and CREM [1]. This dimerization expands the regulatory capacity of CREB and enables integration of diverse signaling inputs.
Genome-wide studies using ChIP-chip and SACO (Serial Analysis of Chromatin Occupancy) methodologies have revealed unexpected aspects of CREB genomic binding:
Bidirectional Promoter Preference: CREB demonstrates a strong preference for binding at bidirectional promoters, with these binding events often occurring downstream of transcription start sites, unlike unidirectional promoters where binding typically occurs upstream [4].
Comprehensive Genomic Occupancy: In forskolin-treated PC12 cells, CREB occupies 6,302 genomic regions, with approximately half of the 1,621 forskolin-induced genes showing CREB occupancy [1]. This extensive genomic presence indicates CREB's broad influence on transcriptional programs.
CREB regulates a diverse array of target genes that mediate its pleiotropic biological effects:
Neuronal Plasticity and Survival Genes: Key targets include BDNF (Brain-Derived Neurotrophic Factor), Bcl-2, Bcl-xL, and activity-regulated cytoskeleton-associated protein (Arc), which collectively support neuronal plasticity, survival, and synaptic function [1] [2].
Metabolic Regulators: CREB controls metabolic genes including glucokinase and fatty acid synthase, highlighting its role in energy homeostasis [2].
Cell Cycle and Differentiation Factors: Targets such as cyclin D1, c-myc, GATA-1, GATA-2, and NRF-2 implicate CREB in cell proliferation and differentiation control [2].
Table 3: CREB Target Genes and Functional Categories
| Functional Category | Representative Target Genes | Biological Consequences |
|---|---|---|
| Neuroplasticity | BDNF, Arc, c-Fos, Nur77 | Long-term potentiation, memory formation, synaptic strengthening |
| Cell Survival | Bcl-2, Bcl-xL, MCL-1 | Apoptosis resistance, neuronal survival, neuroprotection |
| Metabolism | Glucokinase, Fatty Acid Synthase, PGC-1α | Glucose homeostasis, mitochondrial biogenesis, energy balance |
| Cell Cycle & Growth | Cyclin D1, c-Myc, p27 | Cell proliferation, differentiation, growth control |
| Transcription Regulation | CREM, ICER, CBP | Feedback control, transcriptional adaptation |
Recent advances in live-cell imaging have transformed our ability to monitor CREB dynamics in real-time within intact biological systems:
FLIM-FRET Biosensors: Newly developed fluorescence lifetime imaging microscopy combined with Förster resonance energy transfer (FLIM-FRET) enables chronic imaging of CREB signaling at single-cell resolution in vivo [3]. These biosensors incorporate full-length CREB tagged with donor fluorophores and KIX domains with acceptor fluorophores, reporting CREB activation through increased FRET efficiency upon Ser133 phosphorylation.
Dual-Color Imaging Capabilities: The development of red-shifted CREB sensors (R-CREB) composed of mCyRFP2-CREB and mMaroon1-KIX-mMaroon1 enables simultaneous imaging of CREB activity with green calcium indicators (GCaMP), allowing direct correlation of neuronal activity with CREB activation patterns in awake, behaving mice [3].
Kinetic Characterization: These biosensors have revealed that CREB activation follows rapid kinetics following calcium influx, plateauing within 5 minutes post-stimulation with a half-time of approximately 2.1 minutes [3]. Furthermore, dark-rearing experiments demonstrate that sensory experience can shape CREB dynamics, enhancing sensitivity to calcium elevations and prolonging activation duration beyond 24 hours in visual cortex [3].
The following diagram illustrates the sophisticated biosensor technology for monitoring CREB activity:
Diagram 2: CREB FRET Biosensor Workflow - Schematic representation of FLIM-FRET biosensor technology for monitoring CREB activation kinetics in live cells and in vivo.
Comprehensive profiling of CREB genomic interactions employs sophisticated chromatin-based methodologies:
HaloCHIP-chip: An antibody-free alternative to traditional ChIP that utilizes HaloTag fusion proteins covalently captured on HaloLink resin, enabling stringent washing to reduce background and improve signal-to-noise ratios [4]. This approach has identified CREB's preferential binding at bidirectional promoters, often downstream of transcription start sites.
Serial Analysis of Chromatin Occupancy (SACO): A modified ChIP/SAGE-based method that identified 6,302 CREB binding regions in forskolin-treated PC12 cells, providing comprehensive mapping of CREB genomic interactions [1].
High-Throughput Reporter Assays: Functional validation of CREB binding events using promoter-luciferase reporter arrays in 384-well formats enables quantitative assessment of transcriptional activation potential for hundreds of promoters simultaneously [4]. These assays demonstrate that TORC1 co-activator provides directional information when CREB binds at bidirectional promoters.
High-Intensity Training (HIT) protocols have emerged as powerful non-pharmacological approaches for studying CREB regulation in physiological contexts:
Protocol Design: HIT typically involves exercise at over 90% of VO₂ max, compared to aerobic training at 50-80% of VO₂ max, producing more robust adaptive responses through molecular cross-talk including MAPK, PKC, and AMPK signaling [5].
Molecular Pathways: HIT increases CREB phosphorylation in hippocampal regions through multiple mechanisms, including lactate-mediated metabolic flux, β-adrenergic receptor activation, and calcium flux from skeletal muscle that triggers CREB-regulated transcription coactivator 1 (CRTC1) [5].
Functional Outcomes: HIT-mediated CREB activation induces BDNF production, synaptogenesis, long-term potentiation, and improved cognitive function, though excessive activation may contribute to pathological states [5].
Table 4: Experimental Approaches for CREB Research
| Methodology | Key Features | Applications | Technical Considerations |
|---|---|---|---|
| FLIM-FRET Biosensors | In vivo imaging, single-cell resolution, full-length CREB | Real-time CREB dynamics in behaving animals | Requires specialized 2p microscopy, sensor validation |
| HaloCHIP-chip | Antibody-free, covalent capture, reduced background | Genome-wide CREB binding site identification | Requires tagged CREB expression, microarray analysis |
| SACO | ChIP-SAGE combination, comprehensive binding site mapping | CREB occupany analysis across entire genome | Complex methodology, lower throughput |
| High-Throughput Reporter Assays | 384-well format, quantitative promoter activity | Functional assessment of CREB-responsive promoters | May lack chromatin context, transient transfection artifacts |
| HIT Exercise Models | Physiological activation, systemic responses | CREB regulation in physiological context | Multiple confounding variables, intensity standardization |
Dysregulation of CREB signaling contributes to multiple pathological conditions:
Neurodegenerative Disorders: Reduced CREB function is implicated in Alzheimer's disease, Huntington's disease, and other neurodegenerative conditions, where impaired CREB-mediated transcription contributes to neuronal vulnerability and cognitive deficits [1]. Enhancing CREB activity represents a potential therapeutic strategy for these conditions.
Mood and Psychiatric Disorders: CREB dysfunction is observed in depression, anxiety disorders, and drug addiction [1]. Interestingly, CREB activity exhibits brain region-specific effects in mood regulation, with hippocampal CREB generally exerting antidepressant-like effects while nucleus accumbens CREB may promote depression-like behaviors.
Metabolic Diseases: Given CREB's role in regulating glucose and lipid metabolism, disrupted CREB signaling may contribute to metabolic syndrome and diabetes [2] [6].
Several approaches are being explored for modulating CREB activity for therapeutic benefit:
Kinase Pathway Modulation: Targeting upstream kinases that regulate CREB phosphorylation, such as PKA, AKT, and MSK, represents an indirect strategy for influencing CREB activity [1]. Exercise interventions like HIT naturally engage these pathways [5].
CREB-CBP Interaction Enhancers: Small molecules that stabilize the interaction between phosphorylated CREB and the KIX domain of CBP could potentiate CREB-mediated transcription in deficiency states [1].
Epigenetic Modulators: Compounds that influence DNA methylation or histone acetylation at CREB target genes may restore physiological gene expression patterns in disease conditions [1].
Non-Coding RNA Approaches: Targeting microRNAs that regulate CREB expression, such as miR-134 and miR-34b, offers another potential strategy for modulating CREB function [1].
The following diagram summarizes CREB's central role in integrating signals and regulating physiological outcomes:
Diagram 3: CREB Signaling Integration Network - CREB functions as a central processing unit that converts diverse input signals into coordinated transcriptional programs governing multiple physiological outcomes.
The cAMP response element-binding protein (CREB) family represents a crucial class of basic leucine zipper (bZIP) transcription factors that serve as central regulators of gene expression in response to diverse extracellular signals. This family comprises three core members: CREB, cAMP response element modulator (CREM), and activating transcription factor-1 (ATF1), which together form a structurally and functionally related subfamily within the larger bZIP superfamily. These proteins function as homodimers or heterodimers that bind to conserved DNA sequences known as cAMP response elements (CREs) with the canonical palindromic sequence 5'-TGACGTCA-3'. Through this mechanism, they transduce signals from various kinases—including PKA, CaMKII, and MAPK—into specific programs of gene expression that regulate fundamental cellular processes such as proliferation, differentiation, survival, and synaptic plasticity.
The CREB family members display remarkable evolutionary conservation across metazoans, underscoring their essential biological functions. Initial identification of CREB occurred in 1987 as a cAMP-responsive transcription factor regulating the somatostatin gene, with subsequent characterization revealing its broader role in transcriptional regulation across numerous tissues and cell types. While all three members share significant structural homology, they exhibit distinct expression patterns: CREB and ATF1 demonstrate ubiquitous expression throughout development and adulthood, whereas CREM shows more restricted expression, primarily in neuroendocrine tissues. Gene targeting studies have revealed that despite their structural similarities, these factors play non-redundant roles in development, as evidenced by the perinatal lethality of CREB-deficient mice compared to the viability of ATF1 and CREM single mutants.
The CREB family proteins share a conserved multi-domain architecture that facilitates their dual functions of DNA binding and transcriptional regulation. The most highly conserved region across CREB, CREM, and ATF1 is the C-terminal basic leucine zipper (bZIP) domain, which mediates both dimerization and DNA binding. This domain consists of a basic region rich in lysine and arginine residues that directly contacts the DNA major groove, followed by a leucine zipper characterized by heptad repeats of leucine residues that form a coiled-coil structure enabling dimerization. Structural studies have revealed that the CREB bZIP domain binds to the cAMP response element as a dimer, with critical ionic interactions from Arg314 to Glu319' and Glu328 to Lys333' stabilizing the dimer interface, along with a hydrogen bond network connecting Gln322'-Asn321-Asn321'-Gln322. These specific interactions facilitate selective dimerization within the CREB subfamily while restricting heterodimerization with other bZIP proteins.
Table 1: Structural Domains of CREB Family Proteins
| Domain | Position | Key Features | Functional Role | Conservation Across CREB/CREM/ATF1 |
|---|---|---|---|---|
| Q1 Domain | N-terminal (1-58) | Glutamine-rich | Basal transcriptional activation via TBP interaction | Moderate (60-70%) |
| Kinase-Inducible Domain (KID) | Central (100-160) | Contains Ser133 phosphorylation site | Kinase docking and CBP/p300 recruitment | High (>85%) |
| Q2 Domain | Central (160-270) | Glutamine-rich | Constitutive activation; RNA polymerase II binding | Moderate (65-75%) |
| bZIP Domain | C-terminal (270-341) | Basic region + leucine zipper | DNA binding and dimerization | Very High (>90%) |
The molecular basis for DNA recognition by CREB family members has been elucidated through structural studies of the CREB bZIP domain bound to the somatostatin CRE. This analysis revealed several family-specific features, including critical intersubunit hydrogen bonds between basic region residue Tyr307 and leucine zipper residue Glu312 that are conserved in all CREB/CREM/ATF1 family members and contribute to selective dimerization. A remarkable finding was the identification of a hexahydrated Mg2+ ion bound in the cavity between the basic region and CRE DNA, making water-mediated contacts that enhance DNA binding affinity by more than 25-fold. This suggests a possible physiological role for magnesium in regulating CRE-driven gene expression and provides a structural explanation for the observed cation dependence of CREB-DNA interactions.
The N-terminal regions of CREB family members contain two glutamine-rich domains (Q1 and Q2) that facilitate interactions with components of the basal transcriptional machinery, particularly TATA-binding protein (TBP) and TBP-associated factors. Between these domains lies the kinase-inducible domain (KID), which contains the regulatory Ser133 residue (Ser63 in CREM, Ser71 in ATF1) whose phosphorylation represents the primary mechanism for activating CREB-dependent transcription. While the overall domain architecture is conserved across the family, alternative splicing generates multiple isoforms of both CREB and CREM that can exhibit either activating or repressive functions, adding considerable complexity to the regulatory potential of this protein family.
Table 2: Key Functional Residues in CREB Family Proteins
| Residue | Position in CREB | Functional Role | Modifying Enzymes | Functional Effect |
|---|---|---|---|---|
| Ser133 | KID domain | Primary regulatory site | PKA, CaMKIV, RSK, AKT, MSK | Induces CBP/p300 binding and transcriptional activation |
| Ser142 | KID domain | Secondary regulatory site | CaMKII | Context-dependent; can enhance or repress activity |
| Ser129 | Near KID | Regulatory site | GSK3β | Context-dependent modulation |
| Tyr307 | Basic region | Dimerization specificity | - | Forms hydrogen bond with Glu312 for selective dimerization |
Genetic studies in mice have revealed complex functional relationships among CREB family members that illustrate both compensatory capacity and essential non-redundant functions. Single knockout mice for ATF1 or CREM are viable and exhibit relatively mild phenotypes—ATF1-deficient mice show no discernible abnormalities, while CREM knockout mice display spermatogenesis defects but otherwise normal development. In stark contrast, CREB-deficient mice suffer from perinatal lethality due to atelectasis (lung collapse), demonstrating that CREB performs essential functions during development that cannot be fully compensated by other family members. The basis for this differential requirement became apparent when compound mutants were generated; mice lacking both CREB and ATF1 die before implantation, indicating that these two factors act in concert to mediate signals essential for maintaining cell viability during early embryonic development.
The functional compensation between CREB and ATF1 is facilitated by their co-expression during early development and their ability to form heterodimers that recognize the same DNA response elements. Embryos with only one functional ATF1 allele in the absence of CREB (ATF1+/− CREB−/−) develop further but die around embryonic day 9.5 with massive apoptosis, indicating that a critical threshold of CREB/ATF1 activity is required for cell survival during embryogenesis. This genetic evidence strongly supports a model in which CREB and ATF1 serve overlapping but non-identical functions in early development, with CREB playing the more prominent role. The severity of the double knockout phenotype underscores the essential nature of this transcription factor family in fundamental cellular processes, particularly cell survival.
All three CREB family members recognize the same canonical cAMP response element (5'-TGACGTCA-3') in target gene promoters, allowing for substantial overlap in their regulatory networks. Key target genes regulated by CREB family members include c-fos, BDNF, tyrosine hydroxylase, various neuropeptides (somatostatin, enkephalin, VGF, CRH), and components of the mammalian circadian clock (PER1, PER2). Through regulation of these target genes, CREB family proteins influence diverse physiological processes including neuronal plasticity, long-term memory formation, circadian rhythm entrainment, cell survival decisions, and metabolic homeostasis.
In the nervous system, CREB has been particularly well-studied for its role in synaptic plasticity and long-term memory. Mechanistic studies have revealed that CREB activation requires synapse-to-nucleus signaling involving NMDA receptor-mediated calcium influx followed by dendrite-to-soma calcium propagation through L-type voltage-gated calcium channels, ultimately leading to ERK-mediated phosphorylation and nuclear translocation of CREB. This signaling pathway allows specific synaptic events to trigger transcriptional programs that support long-lasting neural adaptations. Recent research has also uncovered unexpected roles for CREB family members in cellular metabolism, with CREB1 and ATF1 functioning as negative regulators of glutathione biosynthesis by repressing expression of the glutamate-cysteine ligase modifier subunit (GCLM) and glutathione synthase (GSS), thereby influencing cellular redox state and sensitivity to oxidative stress.
The study of CREB family proteins employs a diverse array of molecular and biochemical techniques to elucidate their expression, DNA-binding properties, and transcriptional regulatory functions. Electrophoretic Mobility Shift Assays (EMSAs) have been fundamental for characterizing CREB-DNA interactions and demonstrating the enhancement of binding by divalent cations such as Mg2+. Chromatin Immunoprecipitation (ChIP) protocols allow researchers to identify genomic binding sites for CREB family members under different physiological conditions; for example, ChIP assays have confirmed direct binding of CREB1 and ATF1 to response elements in the GCLM and GSS genes. These approaches can be combined with high-throughput methods such as ChIP-on-chip or SACO (Serial Analysis of Chromatin Occupancy) to comprehensively map CREB binding sites across the genome—studies that have identified thousands of potential CREB target regions.
Reporter gene assays represent another cornerstone technique for assessing CREB transcriptional activity. These typically involve transfection of constructs containing CRE-driven promoters (often from genes like somatostatin or c-fos) linked to easily measurable reporters such as luciferase. The specificity of CREB-mediated transcription can be demonstrated through mutagenesis of either the CRE sequence in the promoter or critical residues in the CREB protein itself. For instance, mutation of Ser133 to alanine abolishes inducible transcription without affecting basal activity, while mutation of key DNA-contact residues in the basic region disrupts both basal and inducible expression. To investigate transcription factor function in a more physiological context, researchers have developed innovative approaches such as intracellular expression of single-chain Fv (scFv) antibody fragments that specifically disrupt ATF1 and CREB DNA binding, providing a means to inhibit their function without affecting related bZIP proteins.
Genetic manipulation in model organisms has been instrumental in defining the physiological functions of CREB family members. Gene targeting in mice through homologous recombination has generated knockout models for each family member, revealing their essential roles in development and tissue-specific functions. The CREB knockout strategy typically involves deletion of exons encoding critical functional domains, while the ATF1 knockout removed residues 200-1380 of the cDNA sequence, disrupting both the protein kinase A interaction domain and the leucine zipper domain. For cellular studies, RNA interference (siRNA and shRNA) and CRISPR-Cas9 approaches allow efficient knockdown or knockout of specific CREB family members in cultured cells, enabling researchers to assess the functional consequences of their loss in specific cellular contexts.
To visualize CREB activation dynamics in live cells, researchers have developed fluorescence imaging techniques that monitor intracellular calcium dynamics in conjunction with CREB phosphorylation or CRE-driven reporter expression. These approaches have been particularly valuable for understanding the spatiotemporal dynamics of CREB activation in neurons, where the requirement for calcium signal propagation from dendrites to the soma ensures that only sustained or synchronous inputs trigger transcriptional responses. Additional methodological considerations include the use of phospho-specific antibodies that recognize CREB phosphorylated at Ser133 or other regulatory sites, allowing researchers to assess activation status in response to various stimuli through Western blotting or immunohistochemistry.
Figure 1: CREB Family Signaling Pathways and Transcriptional Regulation. This diagram illustrates the major signaling cascades that converge on CREB family members, leading to phosphorylation, coactivator recruitment, and regulation of target genes involved in diverse physiological processes.
Dysregulation of CREB family signaling has been implicated in numerous neurological and neuropsychiatric disorders, making this pathway a focus of therapeutic interest. In Alzheimer's disease, CREB downregulation contributes to the pathological cascade, and increasing CREB expression is being explored as a potential therapeutic strategy. For Huntington's disease, disturbance of CREB function in the brain contributes to disease progression, particularly through disrupted interactions with the CREB-binding protein (CBP). Research on major depressive disorder has revealed that untreated patients exhibit reduced cortical CREB levels compared to both healthy controls and antidepressant-treated patients, suggesting that CREB activation may mediate therapeutic effects of some antidepressants.
The role of CREB in schizophrenia pathophysiology is particularly well-documented, with evidence converging from multiple lines of investigation. Postmortem studies show significantly decreased CREB protein levels and DNA-binding activity in the cingulate gyrus of schizophrenic patients. CREB serves as a convergent signaling molecule for dopamine receptor signaling—D1 receptor stimulation increases CREB phosphorylation via cAMP/PKA pathways, while D2 receptor modulation has more complex effects depending on the duration of exposure. Additionally, CREB regulates expression of brain-derived neurotrophic factor (BDNF), which is implicated in schizophrenia, and is itself phosphorylated by Akt and GSK3β, kinases that are modulated by schizophrenia susceptibility genes such as DISC1, neuregulin-1, and dysbindin-1.
CREB family members have emerged as important players in oncogenesis and cancer progression, with implications for therapeutic development. In clear cell sarcoma, a chromosomal translocation results in fusion of the ATF1 gene with the Ewing's sarcoma protein gene, producing an oncogenic fusion protein that promotes tumor viability. CREB and ATF1 are also upregulated in metastatic melanoma cells, and disruption of ATF1 function suppresses their tumorigenicity and metastatic potential in nude mice. Beyond these specific malignancies, CREB is overexpressed in a diverse group of hematological malignancies and solid tumors, where it promotes cell survival and proliferation through regulation of anti-apoptotic genes and metabolic pathways.
The role of CREB family proteins in the cellular response to ionizing radiation has important implications for both cancer therapy and space radiation risk assessment. CREB is modulated following irradiation and interacts with key radiation-responsive transcription factors including NF-κB and p53, influencing the critical decision between cell death and survival after radiation exposure. In the context of space flight, where radiation carcinogenesis represents a "red" risk due to high likelihood of occurrence, understanding CREB's role in the response to galactic cosmic rays and solar particle events has become a priority for NASA and other space agencies. This research may lead to improved radioprotective strategies and enhanced understanding of radiation-induced carcinogenesis.
Several strategic approaches have been developed to target CREB family signaling for therapeutic purposes. Small molecule inhibitors that disrupt the CREB-CBP interaction or inhibit CREB phosphorylation represent promising avenues, particularly for cancer applications. The intracellular expression of inhibitory scFv antibody fragments that prevent ATF1 and CREB DNA binding provides a highly specific means to inhibit their function, as demonstrated by reduced CRE-driven reporter expression and suppressed tumorigenicity in metastatic melanoma models. For neurological disorders, strategies that enhance CREB activity or expression may have therapeutic value, as suggested by studies showing that CREB overexpression in the dentate gyrus produces antidepressant-like effects in rodent models.
The development of CREB-targeted therapies must account for the complex functional relationships between family members and their context-dependent roles. For instance, in tumors with high CREB1/ATF1 expression, targeting glutathione metabolism by inhibiting GCLM or inducing oxidative stress represents a potential therapeutic approach that exploits the newly discovered role of these factors in regulating cellular redox state. As our understanding of CREB family biology continues to advance, particularly through elucidation of cell-type and tissue-specific functions, more sophisticated therapeutic strategies will likely emerge that can selectively modulate specific aspects of CREB signaling while minimizing off-target effects.
The CREB family of transcription factors represents a paradigm for understanding how structurally related proteins can achieve both specialized functions and maintain backup redundancy within critical signaling networks. The high degree of homology in their DNA-binding and dimerization domains enables functional compensation, as dramatically demonstrated by the early embryonic lethality of CREB/ATF1 double knockouts compared to the viability of single mutants. However, their non-identical expression patterns and likely differences in post-translational regulation and protein-protein interactions create a sophisticated regulatory network that allows for both redundancy and specificity in different physiological contexts.
Future research directions will need to address several outstanding questions in the field: How do the various post-translational modifications of CREB family members integrate to produce specific transcriptional outputs? What mechanisms determine whether CREB homodimers versus CREB/ATF1 heterodimers form in different cellular contexts, and what are the functional consequences of these different dimerization states? How do the various splicing isoforms of CREB and CREM contribute to fine-tuning the transcriptional response to different signals? Answering these questions will require continued development of sophisticated experimental approaches, including single-cell analysis of CREB activation, structural studies of full-length proteins, and conditional genetic models that allow tissue-specific and temporal control of CREB family function.
The cAMP Response Element-Binding Protein (CREB) is a fundamental transcription factor that serves as a critical regulator of gene expression in response to diverse cellular signals. Discovered originally in the rat brain, CREB belongs to the leucine zipper transcription factor family and has a molecular weight of approximately 43 kDa, with genes consisting of 11 exons in both humans and animals. CREB functions as a nodal point where multiple signaling pathways converge to regulate genes involved in various physiological processes, including neuronal plasticity, memory formation, cell survival, and metabolic regulation. The importance of CREB in cognitive functions is evidenced by studies showing that alterations in CREB activity produce bidirectional effects on spatial memory performance, while viral overexpression of CREB enhances fear learning, establishing its crucial role in memory processes [1].
The canonical view of CREB activation revolves around post-translational modifications, particularly phosphorylation at specific serine residues. CREB binds to over 30,000 cAMP Response Element (CRE) sites in the genome and regulates more than 5,000 target genes, representing approximately one quarter of the human genome. This broad regulatory capacity underscores CREB's fundamental role in cellular adaptation to environmental changes. The protein's activity has been implicated in various pathological conditions when dysregulated, including neurodegenerative disorders, cancer, metabolic syndromes, and immune dysfunctions, making it a compelling target for therapeutic interventions across multiple disease domains [1].
CREB possesses a modular structure consisting of several functionally specialized domains that work in concert to regulate its transcriptional activity:
The transition from inactive to transcriptionally active CREB involves conformational changes primarily triggered by post-translational modifications. In the unphosphorylated state, CREB can bind DNA but has limited transcriptional activation capacity. Phosphorylation at Ser133 induces a structural rearrangement in the KID domain that creates a high-affinity binding surface for the KIX domain of CBP/p300. This recruitment of coactivators facilitates the assembly of additional transcriptional components, including histone modifiers and chromatin remodelers, ultimately leading to enhanced transcription of target genes. Recent evidence suggests that alternative activation mechanisms exist that can bypass the requirement for Ser133 phosphorylation, indicating greater complexity in CREB regulation than previously appreciated [2] [1].
The canonical activation pathway of CREB involves phosphorylation at Ser133 residue within the kinase-inducible domain (KID). This post-translational modification serves as a molecular switch that enables CREB to transition from a transcriptionally inert state to an active one. The process begins when extracellular signals, such as hormones, growth factors, or neuronal activity, trigger the activation of intracellular kinase cascades. These signals elevate second messengers including cAMP, calcium, or diacylglycerol, which in turn activate specific protein kinases that converge on CREB [2].
Protein Kinase A (PKA) represents the prototypical kinase responsible for CREB phosphorylation at Ser133 in response to elevated cAMP levels. However, multiple other kinases can also target this residue under different signaling contexts, including Calcium/Calmodulin-dependent Kinases (CaMK I, II, and IV), Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPKs), Akt, and AMP-dependent Protein Kinase (AMPK). This multiplicity of regulatory kinases allows CREB to integrate information from diverse signaling pathways, functioning as a coincidence detector in cellular signaling networks [3] [4].
Phosphorylation of CREB at Ser133 initiates a critical protein-protein interaction by creating a binding surface for the KIX domain of the coactivator proteins CBP and p300. Structural studies have revealed that phospho-Ser133 forms direct contacts with specific residues in KIX, particularly Arg-600, which is conserved in the CBP-related protein p300. These contacts are further stabilized by hydrophobic residues in the kinase-inducible domain that flank phospho-Ser133. This interaction is conceptually analogous to phosphotyrosine recognition by SH2 domains in tyrosine kinase pathways, demonstrating that serine/threonine kinase pathways also utilize specific protein interaction motifs for phosphorylated amino acids [2].
The recruitment of CBP/p300 to phosphorylated CREB provides histone acetyltransferase (HAT) activity to the transcriptional complex, leading to chromatin relaxation through histone acetylation. Additionally, CBP/p300 serves as a scaffolding protein that recruits other components of the transcriptional machinery, including RNA polymerase II and associated factors. This assembly ultimately results in the transcriptional activation of CRE-containing genes, which include important regulators such as brain-derived neurotrophic factor (BDNF), c-Fos, and somatostatin, among many others [2] [3].
Contrary to the long-established model that Ser133 phosphorylation is absolutely required for CREB activation, recent genetic evidence has challenged this dogma. Studies using knock-in mice with a Ser133-to-Alanine mutation (S133A) that prevents phosphorylation at this site have yielded surprising results. These mutant mice exhibit normal CREB-mediated gene transcription for numerous genes implicated in learning and memory processes. Furthermore, they show no deficits in hippocampus- or striatum-dependent learning, indicating that CREB phosphorylation at Ser133 is not necessary for these fundamental CREB-mediated functions [1].
This paradoxical observation suggests the existence of alternative activation mechanisms that can compensate for or bypass the requirement for Ser133 phosphorylation. One proposed mechanism involves the transducer of regulated CREB (TORC) family of coactivators, particularly TORC1, which can enhance CREB-dependent transcription independently of Ser133 phosphorylation. In this model, TORC1 may facilitate the recruitment of basal transcription factors or modify chromatin structure through interactions with other transcriptional co-regulators. Additionally, post-translational modifications at other sites, such as acetylation, may modulate CREB activity in a phosphorylation-independent manner [5] [1].
The relative importance of phosphorylation-dependent versus independent mechanisms appears to vary depending on cellular context and the nature of the stimulus. Cell type-specific factors, including the expression of distinct CREB isoforms and tissue-specific coactivators, likely influence which activation pathway predominates. For instance, in certain neuronal subpopulations, CREB may be primarily regulated through phosphorylation-dependent mechanisms, while in other cell types, alternative pathways may be more significant. This contextual regulation allows for finer control of CREB activity in different physiological settings and may explain some of the contradictory findings in the literature regarding CREB activation requirements [5] [1].
Table 1: Key Experimental Findings on CREB Ser133 Phosphorylation
| Experimental Approach | Key Finding | Interpretation | Reference |
|---|---|---|---|
| S133A knock-in mice | Normal fear conditioning and spatial learning | Ser133 phosphorylation not required for learning and memory | [1] |
| S133A knock-in mice | Normal CREB binding to CRE sites | DNA binding occurs independently of Ser133 phosphorylation | [1] |
| S133A knock-in mice | Normal transcription of CREB target genes | Gene transcription can occur without Ser133 phosphorylation | [1] |
| Structural studies | Phospho-Ser133 contacts Arg-600 in CBP KIX domain | Molecular basis for phosphorylation-dependent coactivator recruitment | [2] |
| HaloCHIP-chip | CREB binds bidirectional promoters, often downstream of TSS | Novel genome-wide binding preferences discovered | [5] |
Advanced genomic technologies have revolutionized our ability to study CREB-DNA interactions on a genome-wide scale. The HaloCHIP-chip method represents an antibody-free alternative to traditional chromatin immunoprecipitation (ChIP) that utilizes a HaloTag fusion protein instead of antibodies. This approach involves expressing a HaloTag-CREB fusion protein in mammalian cells, crosslinking protein-DNA complexes with formaldehyde, and directly capturing complexes via covalent binding to a HaloTag-specific resin (HaloLink). After extensive washing to remove non-specific associations, the crosslinks are reversed to release bound DNA fragments for analysis. This method offers advantages in specificity and reduces background compared to antibody-based approaches [5].
High-throughput reporter assays complement binding studies by functionally assessing the transcriptional potential of CREB-bound promoters. These assays utilize a 384-well format to measure the activity of thousands of human promoters fused to a luciferase reporter gene. Upon transient delivery to living cells and CREB binding to the promoter region, luciferase activation is quantitatively measured before and after stimulation. This enables real-time monitoring of transcriptional activation from promoter-reporter constructs following pathway stimulation, providing direct functional data to correlate with binding studies [5].
CellNOptR is an open-source R software package designed for building predictive logic models of signaling networks by training networks derived from prior knowledge to signaling data, typically phosphoproteomic data. This tool features different logic formalisms, from Boolean models to differential equations, in a common framework. The approach involves importing a prior knowledge network (PKN) and experimental data, processing the network through compression and expansion steps, and then training the model by searching for sub-models that minimize an optimization function balancing fit to data and model size. This method allows researchers to generate context-specific models of CREB signaling that can predict the effects of perturbations [6].
Table 2: Experimental Methods for Studying CREB Signaling
| Method | Principle | Applications | Advantages |
|---|---|---|---|
| HaloCHIP-chip | Fusion protein-based chromatin immunoprecipitation | Genome-wide mapping of CREB binding sites | Antibody-free; specific capture; low background |
| High-throughput reporter assays | Promoter-luciferase constructs in 384-well format | Functional assessment of CREB-bound promoters | Quantitative; real-time monitoring; high sensitivity |
| CellNOptR | Logic modeling trained to phosphoproteomic data | Predictive modeling of CREB signaling networks | Context-specific; predictive capability; handles complexity |
| Quantitative PCR | Measurement of CREB target gene expression | Validation of transcriptional outcomes | Sensitive; quantitative; well-established |
| Western blotting | Protein detection with phospho-specific antibodies | Assessment of CREB phosphorylation states | Specific; semi-quantitative; widely accessible |
The following diagram illustrates the core CREB activation pathway, integrating both classical phosphorylation-dependent mechanisms and alternative phosphorylation-independent pathways:
Figure 1: CREB Activation Pathways - This diagram illustrates both the classical phosphorylation-dependent pathway (green) and alternative phosphorylation-independent mechanisms (blue) for CREB activation. Extracellular signals activate various kinases that phosphorylate CREB at Ser133, enabling CBP/p300 recruitment. Alternatively, TORC1 can activate CREB independently of Ser133 phosphorylation.
In the nervous system, CREB serves as a master regulator of processes underlying neural plasticity and cognitive function. Evidence from species ranging from Aplysia to humans indicates that CREB is critical for long-term memory formation. CREB activation in neurons leads to the transcription of genes involved in synaptic plasticity, including those encoding brain-derived neurotrophic factor (BDNF), tyrosine hydroxylase, and various synaptic proteins. The role of CREB in learning and memory is further supported by studies showing that CREB mutant mice exhibit deficits in contextual and cued fear learning, while viral overexpression of CREB enhances fear learning [1].
Physical exercise, particularly high-intensity training (HIT), has been shown to activate CREB signaling in the brain. HIT protocols (characterized by >90% of VO2 max) increase CREB phosphorylation and synthesis, which in turn triggers molecular cross-talk that improves neurogenesis, long-term potentiation, and synaptogenesis. HIT-induced activation of the sympathetic nervous system releases catecholamines that activate protein kinase A, leading to CREB phosphorylation. This cascade ultimately enhances cognitive functions and memory through the regulation of downstream targets like BDNF [3] [4].
Recent research has revealed novel functions for CREB in the immune system, particularly in the regulation of regulatory T cells (Tregs). Studies using Foxp3creCREBfl/fl mice with Treg-specific CREB deletion demonstrated that CREB regulates Foxp3+ST-2+ Tregs with enhanced IL-10 production. CREB fulfills dual roles in Tregs: it promotes Foxp3 expression under steady-state conditions, and in cooperation with CREM, it restricts chromatin accessibility at the ST2 locus, thereby modulating IL-33-driven immune responses. This dual regulation balances FoxP3-dependent Treg stability with IL-10-mediated suppression of inflammation, highlighting CREB's complex role in immune homeostasis [7].
The following diagram illustrates the experimental workflow for genome-wide analysis of CREB binding and function using integrated HaloCHIP-chip and reporter assays:
Figure 2: HaloCHIP-chip Experimental Workflow - This diagram outlines the key steps in the HaloCHIP-chip method for genome-wide mapping of CREB binding sites, from HaloTag-CREB expression to integrated analysis of binding and functional data.
The central role of CREB in numerous physiological processes and disease states makes it an attractive therapeutic target for various conditions. In neurological disorders, enhancing CREB function may potentially improve cognitive deficits in conditions such as Alzheimer's disease and age-related cognitive decline. The connection between high-intensity training and CREB activation in the brain suggests that non-pharmacological interventions could be developed to modulate CREB activity therapeutically. However, the ubiquitous expression of CREB and its involvement in multiple tissues presents challenges for targeted therapies, necessitating approaches that achieve tissue-specific modulation [3] [4].
In cancer biology, CREB has been implicated in tumor progression and survival in certain contexts, suggesting that CREB inhibition might have therapeutic value in specific cancer types. Conversely, in neurodegenerative conditions, CREB activation may promote neuronal survival and enhance cognitive function. The development of small molecule modulators that specifically affect CREB's interaction with particular coactivators or that display tissue-specific activity represents a promising avenue for future therapeutic development. The complexity of CREB regulation, including both phosphorylation-dependent and independent mechanisms, provides multiple potential points for therapeutic intervention [2] [1].
Despite significant advances in understanding CREB biology, several fundamental questions remain unanswered. The precise circumstances under which phosphorylation-independent mechanisms predominate over classical activation pathways require further elucidation. The context-specific functions of CREB in different tissues and under various physiological conditions represent another area needing deeper investigation. Additionally, the complex interplay between CREB and other transcription factors in regulating gene networks demands more sophisticated analytical approaches [5] [1].
Future research directions should focus on developing more precise tools for monitoring and manipulating CREB activity in specific cell types and subcellular compartments. The integration of multi-omics approaches—including genomics, transcriptomics, proteomics, and epigenomics—will provide a more comprehensive understanding of CREB's diverse functions. Furthermore, advancing our knowledge of the structural basis of both phosphorylation-dependent and independent activation mechanisms will facilitate the rational design of targeted therapies for conditions involving CREB dysregulation [5] [6] [1].
CREB represents a paradigm for understanding how transcription factors integrate diverse signals to regulate gene expression programs underlying complex physiological processes. While the classical model of CREB activation centered on Ser133 phosphorylation remains fundamentally important, emerging evidence reveals unexpected complexity, including phosphorylation-independent mechanisms that challenge traditional views. The development of advanced experimental approaches—including HaloCHIP-chip for mapping binding sites, high-throughput reporter assays for functional assessment, and computational modeling for predictive insights—has significantly expanded our understanding of CREB biology.
The cAMP Response Element (CRE) is a fundamental cis-regulatory DNA sequence that plays a pivotal role in eukaryotic gene regulation. First identified in 1987 through studies of the somatostatin gene, CRE serves as the binding site for a specific class of transcription factors, most notably the cAMP response element-binding protein (CREB) [1]. The core CRE consensus sequence is the highly conserved 8-base pair palindromic motif 5'-TGACGTCA-3', which is typically located in the promoter or enhancer regions of target genes [1]. This sequence specificity ensures selective recognition by CREB and related transcription factors, allowing for precise transcriptional control in response to diverse cellular signals.
The CRE-CREB signaling axis represents a crucial intracellular pathway that converts external stimuli into specific gene expression programs. When extracellular signals—such as hormones, neurotransmitters, or growth factors—activate G-protein-coupled receptors, they trigger the production of the second messenger cyclic AMP (cAMP). This activation cascade leads to the phosphorylation of CREB at a critical residue, Serine 133, which enables the recruitment of coactivators like CREB-binding protein (CBP) and initiates transcription of CRE-containing genes [1] [2]. This pathway regulates the expression of numerous genes involved in critical biological processes, including neurotransmitter synthesis (tyrosine hydroxylase), neuronal survival and plasticity (BDNF), and cellular timekeeping (PER1, PER2) [1].
The signaling pathway that activates CREB through CRE is a meticulously regulated process that translates extracellular signals into precise transcriptional responses. This section details the key molecular steps and components of this pathway, with Figure 1 providing a comprehensive visual overview of the entire cascade.
Signal Initiation and Second Messenger Production: The pathway begins when extracellular first messengers (hormones, neurotransmitters, or growth factors) bind to their corresponding G-protein-coupled receptors (GPCRs) on the cell surface. This binding activates the receptor, which in turn stimulates adenylyl cyclase (AC) to convert adenosine triphosphate (ATP) into the critical second messenger cyclic AMP (cAMP) [2]. The resulting rise in intracellular cAMP concentration represents the primary signaling event that propagates the extracellular signal inward.
Kinase Activation and Nuclear Translocation: The increased cAMP levels lead to the activation of cAMP-dependent protein kinase (PKA). In its inactive state, PKA exists as a tetramer comprising two regulatory and two catalytic subunits. cAMP binding causes the dissociation of these subunits, releasing the catalytic subunits that then translocate into the nucleus [2]. This spatial relocation is essential for the subsequent phosphorylation events that occur on chromatin.
CREB Phosphorylation and Transcriptional Activation: Within the nucleus, the PKA catalytic subunits phosphorylate CREB at serine residue 133 (Ser133). This phosphorylation induces a conformational change in CREB that enables the recruitment of the transcriptional coactivator CREB-binding protein (CBP) and its paralog p300 [1]. The CREB-CBP complex then recruits additional components of the basal transcription machinery (including RNA polymerase II) to initiate transcription of target genes containing CRE motifs in their regulatory regions [1] [2].
Signal Termination and Regulatory Dynamics: The CREB signaling pathway is subject to multiple layers of regulation to ensure appropriate signal duration and magnitude. Phosphodiesterases (PDEs) catalyze the hydrolysis of cAMP to AMP, thereby terminating the initial activation signal [2]. Additionally, CREB activity can be modulated by phosphorylation at other sites (e.g., Ser142, Ser143) by different kinases, including Ca2+/calmodulin-dependent kinases, which can either enhance or inhibit CREB function depending on cellular context [1]. This complex regulation allows the CREB pathway to integrate diverse signals and generate appropriate transcriptional outputs.
Figure 1: The cAMP-PKA-CREB-CRE Signaling Pathway. This diagram illustrates the molecular cascade from extracellular signal detection to target gene expression, highlighting key steps including second messenger production, kinase activation, nuclear translocation, and transcriptional initiation [1] [2].
The CREB family encompasses several related proteins encoded by distinct genes that share structural and functional similarities. Table 1 provides a comprehensive overview of the primary CREB family members, their genetic loci, and functional characteristics. These proteins function as basic leucine zipper (bZIP) transcription factors characterized by a C-terminal DNA-binding domain that facilitates dimerization and sequence-specific recognition of the CRE motif [1].
Table 1: CREB Protein Family Members and Characteristics
| Gene Symbol | Gene Name | Protein Name | Chromosomal Location (Human) | Functional Notes |
|---|---|---|---|---|
| CREB1 | cAMP responsive element binding protein 1 | CREB | 2q32.3 | Primary mediator of cAMP-responsive transcription; widely expressed |
| CREM | cAMP responsive element modulator | CREM | 10p11.21 | Generates both activators and repressors through alternative splicing |
| ATF1 | Activating transcription factor 1 | ATF-1 | 12q13.12 | Phosphorylated by PKA; forms heterodimers with CREB |
The CRE motif itself exhibits a specific genomic distribution that influences its functional potential. There are approximately 750,000 palindromic and half-site CREs distributed throughout the human genome, though the majority remain unbound under normal physiological conditions [1]. This limited accessibility is largely due to cytosine methylation, which physically obstructs protein binding to CRE sites and represents an important epigenetic regulatory mechanism [1].
The study of CRE-CREB signaling requires sophisticated methodological approaches to quantify various components of the pathway. Table 2 summarizes the primary detection methods and their key characteristics for analyzing cAMP, PKA, and CREB, which represent the core components of this signaling cascade.
Table 2: Detection Methods for CRE-CREB Signaling Pathway Components
| Analyte | Detection Method | Key Features | Sensitivity | Applications |
|---|---|---|---|---|
| cAMP | Radioimmunoassay (RIA) | Historical reference method; competitive binding with radionuclide-labeled antigen | High | Early biological sample detection |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Non-radioactive; uses HRP-labeled cAMP conjugate; often requires sample acetylation | Moderate-High | High-throughput screening | |
| LANCE-cAMP Assay | Homogeneous time-resolved fluorescence resonance energy transfer (HTRF) | High | Real-time cellular monitoring | |
| HPLC-MS | High separation capability with mass spectrometry detection | Very High | Reference method; precise quantification | |
| PKA | Western Blot | Detects PKA protein expression and phosphorylation using specific antibodies | Moderate | Protein expression analysis |
| Non-radioactive Protein Kinase Assay | Uses biotin-streptavidin binding with fluorescent peptide substrate | Moderate-High | Kinase activity measurement | |
| RT-PCR | Measures PKA mRNA expression levels with specific primers | Moderate | Gene expression studies | |
| CREB | Phospho-Specific Western Blot | Antibodies specific to CREB phosphorylated at Ser133 | Moderate-High | Activation status assessment |
| Immunofluorescence | Visualizes subcellular localization of CREB and p-CREB | Moderate | Spatial distribution studies | |
| ChIP-seq (Chromatin Immunoprecipitation) | Identifies genome-wide CREB binding sites | High | Genomic binding profiling |
CREB contains multiple phosphorylation sites that fine-tune its transcriptional activity, with Ser133 representing the most critical and well-characterized residue. Table 3 details the major phosphorylation sites, their modifying kinases, and the functional consequences of phosphorylation.
Table 3: CREB Phosphorylation Sites and Regulatory Kinases
| Phosphorylation Site | Modifying Kinases | Functional Consequence | Biological Context |
|---|---|---|---|
| Serine 133 | PKA, CaMKII, CaMKIV, RSK2 | Induces conformational change enabling CBP/p300 recruitment; required for transcriptional activation | Response to cAMP and calcium signals |
| Serine 142 | CK1, CK2 | Can either enhance or repress activity depending on cellular context; regulates circadian function | Circadian rhythm regulation |
| Serine 143 | CK1, CK2 | Modulates DNA binding affinity; can influence dimerization stability | Stress response pathways |
The ELISA method provides a robust, non-radioactive approach for quantifying intracellular cAMP levels in response to various stimuli [2].
Sample Preparation and Acetylation: Culture cells under experimental conditions and stimulate with appropriate agonists (e.g., forskolin for direct AC activation). Prepare cell lysates using 0.1M HCl containing 0.1% Triton X-100. For enhanced sensitivity, acetylate samples and standards by adding triethylamine and acetic anhydride (typically 1:2 ratio) to the reaction mixture. This acetylation step significantly improves the assay's detection limit by increasing antibody affinity [2].
Immunoassay Procedure: Add standards or acetylated samples to microplate wells coated with anti-cAMP antibody. Simultaneously add HRP-conjugated cAMP to compete with cellular cAMP for antibody binding sites. Incubate for 2-3 hours at room temperature with gentle shaking. Wash plates thoroughly to remove unbound components. Add tetramethylbenzidine (TMB) substrate solution and incubate for 30 minutes in the dark. Stop the reaction with stop solution and measure absorbance at 450nm within 30 minutes [2].
Data Analysis: Generate a standard curve using known concentrations of cAMP (typically 0.78-100 pmol/mL). Perform four-parameter logistic curve fitting to calculate cAMP concentrations in unknown samples. Normalize values to total protein content as determined by BCA or Bradford assay [2].
This protocol describes a safe, non-radioactive method for determining PKA activity using a biotin-streptavidin based system with fluorescent detection [2].
Sample Preparation and Reaction Setup: Prepare cell or tissue extracts in lysis buffer containing protease and phosphatase inhibitors. Incubate samples with biotinylated peptide substrate (e.g., Kempptide) in reaction buffer (containing MgATP, cAMP, and DTT) for 30 minutes at 30°C. Include controls without cell lysate (blank) and with purified active PKA (positive control). Terminate the phosphorylation reaction by adding EDTA or specific PKA inhibitor PKI [2].
Detection and Quantification: Transfer reactions to streptavidin-coated plates and incubate for 60 minutes to capture biotinylated substrates. Wash to remove unbound components. Add primary antibody specific to phosphorylated substrate, followed by HRP-conjugated secondary antibody. Alternatively, use a fluorescently-labeled secondary antibody for direct detection. Develop with appropriate substrate (chemiluminescent or fluorescent) and measure using a plate reader. Calculate PKA activity based on the standard curve generated with known PKA concentrations [2].
Data Interpretation: Express PKA activity as pmol phosphate incorporated per minute per mg of total protein. Compare stimulated versus basal activity ratios to assess pathway activation. Include cAMP-free conditions to measure non-specific phosphorylation [2].
This protocol details the detection and quantification of CREB phosphorylation at Ser133, the key indicator of CREB activation [2].
Protein Extraction and Electrophoresis: Prepare nuclear extracts from treated cells using hypotonic lysis followed by high-salt extraction. Quantify protein concentration using BCA assay. Separate 20-50μg of nuclear protein by SDS-PAGE (10-12% gel) at 100-120V for 1-2 hours. Include pre-stained molecular weight markers and positive controls (e.g., forskolin-treated cell extracts) [2].
Membrane Transfer and Blocking: Transfer proteins to PVDF or nitrocellulose membranes at 100V for 60-90 minutes at 4°C. Block membranes with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific binding [2].
Immunoblotting and Detection: Incubate membranes with primary antibodies overnight at 4°C: phospho-CREB (Ser133) antibody (1:1000) and total CREB antibody (1:1000) for normalization. Wash membranes 3× with TBST, then incubate with appropriate HRP-conjugated secondary antibodies (1:2000-5000) for 1 hour at room temperature. Detect using enhanced chemiluminescence substrate and image with digital imaging system. Quantify band intensities using image analysis software and calculate p-CREB/CREB ratios for statistical analysis [2].
Advanced computational methods have revolutionized our ability to identify CREs and understand their functional roles in gene regulation. The CREATE framework represents a cutting-edge approach that integrates multiple data types for comprehensive CRE identification [3]. This multimodal deep learning model combines genomic sequences, chromatin accessibility data (e.g., ATAC-seq), and chromatin interaction information (e.g., Hi-C) to generate discrete CRE embeddings that enable accurate classification of different CRE types, including enhancers, silencers, promoters, and insulators [3]. CREATE employs a Vector Quantized Variational AutoEncoder (VQ-VAE) architecture that distills multi-omics data into a discrete embedding space, capturing nuanced differences between various CRE types with significantly higher accuracy (auROC: 0.964 ± 0.002 in K562 cells) than previous sequence-based methods [3].
The workflow for computational CRE identification typically involves several key stages, as illustrated in Figure 2. Initially, multi-omics data integration combines sequence information with epigenetic features. The encoder module processes these inputs to create unified representations, which are then transformed into discrete embeddings through the vector quantization module. These embeddings are subsequently decoded and classified to identify specific CRE types and their potential functions [3]. This approach is particularly valuable for identifying cell-type-specific CREs and understanding how genetic variations in these regions contribute to disease pathogenesis, thereby facilitating drug target identification [3].
Figure 2: Computational Workflow for CRE Identification Using the CREATE Framework. This diagram illustrates the multi-omics data integration and processing steps for identifying and classifying cis-regulatory elements through deep learning approaches [3].
Research on euryhaline tilapia (Oreochromis mossambicus) has demonstrated an innovative approach for identifying novel CREs involved in environmental adaptation. This methodology combines quantitative proteomics with computational motif discovery to identify functional CREs that mediate hyperosmotic stress responses [4]. The experimental workflow begins with exposing tilapia brain (OmB) cells to hyperosmotic stress (650 mOsmol/kg) for 24 hours, followed by treatment with the transcription inhibitor actinomycin D to distinguish transcriptionally-regulated proteins from those regulated post-transcriptionally [4].
Mass spectrometric analysis using Data-Independent Acquisition (DIA/SWATH-MS) identified 19 proteins that were transcriptionally upregulated during hyperosmotic challenge. Researchers then extracted the extended promoter regions (approximately 5 kb upstream to intron 1) of the corresponding genes and used motif discovery tools (STREME) from the MEME suite to identify common regulatory motifs [4]. This approach identified STREME1 as a novel functional CRE that mediates salinity stress response, which represents a binding site for Forkhead box L1 (FoxL1) transcription factors [4]. Functional validation through site-directed mutagenesis confirmed that STREME1 is required for hyperosmotic induction of target genes like clic2 and upp1, establishing a direct link between this novel CRE and environmental adaptation [4].
The CRE-CREB signaling pathway has profound implications for understanding disease mechanisms and developing targeted therapies. In the nervous system, CREB dysfunction is implicated in several neurological disorders. Alzheimer's disease pathology involves downregulation of CREB function, and strategies to increase CREB expression are being explored as potential therapeutic interventions [1]. In Huntington's disease, disturbed CREB function contributes to disease progression, while abnormalities in CREB-binding protein (CBP) are associated with Rubinstein-Taybi syndrome [1]. Furthermore, evidence suggests that under-functioning of CREB is associated with major depressive disorder, with post-mortem studies revealing reduced CREB concentrations in the cortices of untreated depressed patients compared to both healthy controls and antidepressant-treated patients [1].
Beyond neurological conditions, CREB plays significant roles in other pathological processes. CREB is implicated in the development of drug addiction and psychological dependence, making it a potential target for addiction therapies [1]. Additionally, CREB is involved in the growth of certain cancers and represents a potential oncogenic transcription factor in various malignancies [1]. The pathway's involvement in circadian rhythm regulation through light-induced phosphorylation that regulates PER1 and PER2 expression further expands its therapeutic relevance for sleep disorders and metabolic conditions linked to circadian disruption [1].
From a drug development perspective, the cAMP-CREB pathway offers multiple targeting opportunities. Potential therapeutic strategies include: PDE inhibitors to enhance cAMP signaling; agents that promote CREB phosphorylation or dimerization; and molecules that enhance CREB-CBP interaction. The methodological approaches detailed in this guide—particularly the advanced computational and mass spectrometry-based techniques—provide powerful tools for identifying novel therapeutic targets and validating intervention strategies that modulate this critical signaling pathway.
The cAMP-response element binding protein (CREB) is a nuclear transcription factor that has emerged as a promising therapeutic target in oncology due to its frequent overexpression and constitutive activation in diverse cancer types. CREB functions as a critical signaling node that integrates inputs from multiple upstream kinases including protein kinase A (PKA), protein kinase B (Akt), and mitogen-activated protein kinases (MAPK). Upon phosphorylation at serine 133, CREB recruits the transcriptional coactivators CREB-binding protein (CBP) and p300, initiating transcription of genes crucial for cell proliferation, survival, and metastasis. In breast cancer, particularly in the aggressive triple-negative subtype, CREB has been shown to drive tumor progression through multiple mechanisms, including the regulation of epithelial-mesenchymal transition and stem cell properties.
This compound is a potent, orally active CREB inhibitor with an IC₅₀ of 0.18 µM against CREB-mediated gene transcription. This small molecule inhibitor specifically disrupts the protein-protein interaction between CREB and its coactivators, effectively blocking the transcriptional activation of CREB-dependent oncogenic pathways. The compound has demonstrated significant anti-proliferative activity in various breast cancer cell lines, with particular potency against triple-negative models, making it a valuable chemical tool for probing CREB biology and a promising candidate for therapeutic development.
This compound exerts its effects through targeted disruption of the KIX-KID interaction, which is essential for CREB-mediated gene transcription. The kinase-inducible domain (KID) of phosphorylated CREB normally interacts with the KIX domain of CBP/p300 coactivators, initiating assembly of the transcriptional machinery. This compound binds to the KIX domain with high affinity, preventing this critical protein-protein interaction and subsequent recruitment of transcriptional components. This mechanism directly inhibits the expression of CREB-regulated genes involved in cell survival, proliferation, and metabolic adaptation, including Bcl-2, cyclins, and Egr-1.
In breast cancer cells, CREB functions as a central node in multiple oncogenic signaling pathways. Research has identified that CREB1/Lin28/miR-638/VASP forms an interactive network that promotes breast cancer development. CREB1 acts as a transcription factor that binds to the promoter of the Lin28 gene, activating the Lin28/miR-638/VASP pathway while simultaneously directly binding to the VASP promoter to activate its expression. This coordinated regulation drives both proliferation and migration in breast cancer cells, establishing CREB as a master regulator of oncogenic processes. The diagram below illustrates this key signaling network:
This compound demonstrates potent growth inhibitory effects across multiple breast cancer cell lines, with particularly notable activity against triple-negative subtypes. Quantitative assessment of cell proliferation using standardized MTT assays after 72 hours of treatment reveals significant differential sensitivity between breast cancer models.
Table 1: Growth Inhibitory Activity (GI₅₀) of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | GI₅₀ (µM) | Assay Duration | Reference |
|---|---|---|---|---|
| MDA-MB-231 | Triple-negative | 0.38 ± N/A | 72 hours | [1] |
| MDA-MB-468 | Triple-negative | 0.021 ± N/A | 72 hours | [1] |
| MCF-7 | Luminal A | 2.81 ± 0.35 | 72 hours | [2] |
The approximately 18-fold greater potency in MDA-MB-468 cells compared to MDA-MB-231 cells suggests potential subtype-specific factors influencing drug sensitivity, possibly related to differential expression of CREB pathway components or variations in upstream regulatory mechanisms.
This compound is closely related to the well-characterized CREB inhibitor 666-15, which exhibits exceptional potency in disrupting CREB-mediated gene transcription. Structure-activity relationship studies have identified key structural features essential for optimal CREB inhibition.
Table 2: CREB Inhibition Potency of 666-15 and Structural Analogs
| Compound | CREB Inhibition IC₅₀ (µM) | Structural Features | Cellular Activity |
|---|---|---|---|
| 666-15 | 0.081 ± 0.04 | Optimized naphthamide derivative | Potent anti-cancer activity in vivo |
| This compound | 0.18 ± N/A | TFA salt formulation | GI₅₀ 0.38 µM (MDA-MB-231) |
| 3a (Parent) | 2.22 ± 0.38 | Initial lead compound | Moderate activity |
| 3h | 0.30 ± 0.12 | Intermediate analog | Improved potency |
The development of 666-15 and its analogs represents a significant advancement in targeting transcription factors, historically considered challenging drug targets. The compound's high selectivity for CREB-mediated transcription over other transcription pathways enhances its utility as a targeted therapeutic agent.
MDA-MB-231 and MDA-MB-468 Cell Maintenance: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Cells should be subcultured upon reaching 80-90% confluence using TrypLE reagent for dissociation [3].
Cell Thawing and Passage: Rapidly thaw cryopreserved cells in a 37°C water bath, transfer to complete medium, and centrifuge at 290 × g for 3 minutes to remove DMSO. Resuspend cell pellet in fresh complete medium and transfer to T25 culture flasks. Maintain cells for at least one passage before experimental use to ensure recovery and stabilization [3].
Three-dimensional spheroid models of triple-negative breast cancer provide a more physiologically relevant system for drug testing, exhibiting enhanced resistance to therapeutics and better recapitulating the tumor microenvironment.
Microwell Array Spheroid Generation: Prepare 1.5% (w/v) agarose solution in distilled water, autoclave, and add to culture plates after cooling to 65°C. Place sterilized mold on liquid agarose and remove after solidification to create microwells. Seed MDA-MB-231 cells at 2×10⁶ cells/mL into microwell plates and culture for up to 14 days, replacing medium every two days [4].
Nunclon Sphera 96-Well Plate Method: Seed cells in Nunclon Sphera 96-well plates at densities ranging from 1,000-10,000 cells per well in 100 µL complete medium. Centrifuge plates at 290 × g for 3 minutes to facilitate cell aggregation. On day 1, add 100 µL complete medium containing 6 µg/mL collagen I (final concentration 3 µg/mL) to each well and centrifuge at 100 × g for 3 minutes. Spheroids are typically ready for experimentation between day 4 (>2,000 cells) and day 7 (<2,000 cells) [3].
Table 3: Characterization of MDA-MB-231 Spheroid Models
| Parameter | 2D Culture | 3D Spheroid Culture | Significance |
|---|---|---|---|
| Proliferation Rate | High | Slower, spatially organized | Mimics in vivo tumor growth |
| Drug Resistance | Baseline | Increased resistance | More clinically relevant for drug testing |
| EMT Markers | Baseline | Significantly upregulated | Enhanced invasive potential |
| Proliferation Zonation | Uniform | Differential zones (hypoxic core) | Tissue-like organization |
| Migratory Capacity | Baseline | Enhanced after transfer to 2D | Metastasis modeling |
Procedure: On day 4 and day 7 of spheroid culture, warm PrestoBlue HS reagent to room temperature. Add 20 µL reagent to each well containing 200 µL medium using a multichannel pipette, mixing gently by pipetting 2-3 times. Include wells with fresh medium and reagent only as normalization controls. Incubate plate at 37°C for 6 hours, then centrifuge at 290 × g for 3 minutes. Measure fluorescence using a microplate reader with excitation at 560 nm and emission at 590 nm [3].
Data Analysis: Export fluorescence values to analysis software, normalize individual values to blank controls, and plot mean values of at least six replicates per condition. Repeat experiments three times for statistical significance [3].
Migration Assay: Seed 5 × 10⁴ cells in 500 µL serum-free medium in the upper chamber of 24-well inserts. Add 1640 medium with 10% FBS to the lower chamber as a chemoattractant. After 24 hours incubation, wipe cells from the upper side, fix with cold methanol, and stain with 0.1% crystal violet. Count cells in 10 random fields under 100× magnification [4].
Invasion Assay: Coat Transwell membranes with Matrigel before seeding cells. Follow the same procedure as migration assay, allowing 24-48 hours for invasion through the Matrigel barrier [4].
This compound can be administered through multiple routes, with formulation considerations critical for optimal delivery:
In Vitro Formulation: Prepare stock solution in DMSO at concentrations up to 100 mM. For treatment, dilute in complete cell culture medium ensuring final DMSO concentration does not exceed 0.1% to maintain cell viability.
In Vivo Formulation: For oral administration, dissolve this compound in 0.1 N NaOH in ddH₂O at 40 mg/mL with further dilutions using ddH₂O. For intraperitoneal injection, appropriate vehicles include solutions of DMSO with cremophor EL or PBS with Tween-80 depending on compound solubility [1].
The pharmacokinetic properties of CREB inhibitors significantly influence their dosing regimens and administration routes. The prodrug approach has been employed to enhance oral bioavailability.
Table 4: Pharmacokinetic Parameters of this compound and Related Compounds
| Parameter | 666-15 (IP) | 666-15 (PO) | Prodrug 3 (PO) |
|---|---|---|---|
| Dose | 10 mg/kg | 20 mg/kg | 20 mg/kg |
| Tmax (h) | 0.25 | 2.00 | 2.00 |
| Cmax (ng/mL) | 737 | 180 | 73 |
| t½ (h) | 6.48 | 6.81 | 5.5 |
| AUC₀-∞ (ng·hr/mL) | 4097 | 1032 | 479 |
| Bioavailability (%) | 47.0 | 5.9 | 38 |
The experimental workflow below outlines the key steps in evaluating this compound efficacy using both in vitro and in vivo models:
Low Potency Observations: If reduced CREB inhibition is observed, verify compound stability in solution. This compound should be stored at -20°C in desiccated conditions and freshly diluted for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
High Background in Reporter Assays: For CREB luciferase reporter assays, include appropriate controls including empty vector transfections and forskolin-stimulated positive controls. Normalize transfection efficiency using co-transfected renilla luciferase or similar control reporters.
Variable Spheroid Formation: For inconsistent spheroid morphology, ensure consistent centrifugation parameters (290 × g for 3 minutes) and collagen I concentration (3 µg/mL final). Pre-warm medium to room temperature before adding collagen and keep collagen on ice until use to maintain stability.
Cell Line Authentication: Regularly authenticate cell lines using STR profiling to prevent cross-contamination, particularly important for MDA-MB-231 and MDA-MB-468 lines which have distinct morphological and genetic characteristics.
Serum Lot Consistency: Use the same lot of fetal bovine serum throughout a series of experiments to minimize variability in cell growth rates and drug responses.
3D Culture Reproducibility: For spheroid experiments, include quality control measures such as size distribution analysis and viability staining to ensure consistent models across experimental replicates.
This compound represents a potent and specific chemical tool for targeting CREB-mediated transcription in triple-negative breast cancer models. The application notes and protocols detailed herein provide researchers with comprehensive methodologies for evaluating the efficacy and mechanism of action of this promising targeted agent. The enhanced activity in MDA-MB-468 cells compared to MDA-MB-231 suggests potential biomarkers of response that warrant further investigation. The well-characterized pharmacokinetic profile, particularly of the prodrug derivatives with improved oral bioavailability, supports the translational potential of CREB-targeted therapies. These standardized protocols will facilitate robust and reproducible investigation of CREB inhibition as a therapeutic strategy for aggressive breast cancer subtypes.
The cAMP response element-binding protein (CREB) is a transcription factor that regulates genes critical for cell survival, proliferation, and metabolism. Its activity is often dysregulated in cancers, making it a promising therapeutic target [1]. CREB is activated upon phosphorylation at Serine 133, which promotes its association with the coactivators CBP/p300, leading to the transcription of target genes [2].
This compound is a potent, orally active small-molecule inhibitor that disrupts the CREB-CBP/p300 interaction. It inhibits CREB-mediated gene transcription with an IC₅₀ of 0.18 µM and demonstrates potent anti-proliferative effects in cancer cell lines, such as breast cancer models [3].
The table below summarizes the primary in vitro pharmacological and cellular activity data for this compound.
Table 1: Key In Vitro Activity Data for this compound
| Assay Type | Description | Cell Line / System | Result / Value |
|---|---|---|---|
| Transcription Inhibition [3] | Inhibition of CREB-mediated gene transcription | HEK 293T cells | IC₅₀ = 0.18 µM |
| Cell Proliferation [3] | Growth inhibition (72-hour incubation) | MDA-MB-468 (Breast Cancer) | GI₅₀ = 0.021 µM |
| Cell Proliferation [3] | Growth inhibition (72-hour incubation) | MDA-MB-231 (Breast Cancer) | GI₅₀ = 0.38 µM |
| Specificity Profiling [4] | Inhibition of SRF-mediated transcription | HEK 293T cells | IC₅₀ ≈ 2.0 µM |
| Specificity Profiling [4] | Inhibition of NF-κB-mediated transcription | HEK 293T cells | IC₅₀ = 5.29 µM |
This protocol measures the compound's ability to inhibit CREB-dependent gene transcription in living cells [3] [4].
Workflow Diagram: CREB Transcription Reporter Assay
Materials
Procedure
This protocol evaluates the anti-proliferative effects of this compound on cancer cell lines [3].
Materials
Procedure
The cAMP-response element binding protein (CREB) is a critical nuclear transcription factor that enables cells to respond to extracellular signals through transcriptional regulation [1]. In unstimulated cells, CREB binds to cAMP-response elements (CRE) in the genome in a transcriptionally inactive state. Its transcriptional activity is activated upon phosphorylation at serine 133 (Ser133) by various kinases including protein kinase A (PKA), protein kinase B (Akt), mitogen-activated protein kinases (MAPKs), and ribosomal S6 kinase (pp90RSK) [1] [2].
Once phosphorylated, CREB binds to transcription coactivators CREB-binding protein (CBP) and p300 through their KIX domains, initiating CREB-dependent gene transcription [1] [3]. This pathway is counterbalanced by phosphatases including protein phosphatase 1 (PP1), protein phosphatase 2 (PP2), and phosphatase and tensin homolog (PTEN) that dephosphorylate CREB to terminate its transcriptional activity [1] [2].
In cancer biology, CREB is frequently overexpressed and hyperphosphorylated due to overactivation of CREB kinases and inactivation of tumor suppressor phosphatases [1] [2]. This dysregulation has been observed in acute myeloid leukemia, breast cancer, prostate cancer, non-small cell lung cancer, glioblastoma, and kidney cancer, making CREB an attractive therapeutic target [1] [3].
The following diagram illustrates the core CREB signaling pathway and mechanism of small molecule inhibition:
Table 1: CREB Inhibitors and Their Physicochemical Properties
| Compound | PSA (Ų) | cLogP | CREB Inhibition IC₅₀ (μM) | Aqueous Solubility | Key Features |
|---|---|---|---|---|---|
| 666-15 (3i) | 100.2 | 4.83 | 0.081 ± 0.04 [3] | <0.5 mg/mL [1] | Most potent CREB inhibitor, in vivo efficacy |
| 3a | 123.2 | 5.30 | 2.22 ± 0.38 [3] | - | Parent compound |
| 3h | 100.2 | 4.43 | 0.30 ± 0.12 [3] | - | Improved potency |
| 3b | 86.9 | 6.41 | 4.69 ± 1.28 [3] | - | Phenol group modification |
| Compound 3 | - | - | 0.25 ± 0.11 [1] | >100 mg/mL [1] | Ester prodrug of 666-15 |
Table 2: In Vivo Pharmacokinetic Properties of 666-15
| Administration Route | Dose (mg/kg) | t½ (h) | Tmax (h) | Cmax (ng/mL) | AUC₀–t (ng·hr/mL) | Bioavailability (%) |
|---|---|---|---|---|---|---|
| Intravenous (IV) | 5 | - | - | - | - | - |
| Intraperitoneal (IP) | 10 | 6.48 | 0.25 | 737 | 3821 | 47.0 [2] |
| Per Os (PO) | 20 | 6.81 | 2.00 | 180 | 941 | 5.91 [2] |
Principle: This assay measures the inhibition of CREB-mediated gene transcription using a luciferase reporter system in HEK 293T cells [1] [4] [3].
Materials:
Procedure:
Cell Seeding and Transfection:
Compound Treatment:
Luciferase Measurement:
Data Analysis:
Technical Notes:
Principle: This protocol evaluates the conversion of CREB inhibitor prodrugs to active compounds under physiological conditions [1] [2].
Materials:
Procedure:
Sample Preparation:
Incubation and Sampling:
HPLC Analysis:
Kinetic Analysis:
Technical Notes:
The following workflow diagram illustrates the complete experimental pipeline for CREB inhibitor characterization:
Recent advances in CRISPR-based technologies have enabled more sophisticated analysis of CREB signaling and transcription factor function:
CRISPRi CREB Reporter Cell Lines:
High-Throughput Screening Applications:
KIX-KID Interaction Assays:
Cellular Phenotypic Assays:
Common Issues and Solutions:
Assay Validation Criteria:
This document provides essential handling, storage, and safety information for researchers working with the laboratory chemical CREB-IN-1 TFA [1].
Hazard Classification: [1]
The manufacturer provides clear storage conditions to ensure the chemical's stability. The following table summarizes the requirements.
| Form | Short-Term (Days/Weeks) | Long-Term (>4 Weeks) | Other Conditions |
|---|---|---|---|
| Lyophilized Powder | Room Temperature, 4°C, or colder [1] [2] | < -20°C or -80°C [1] | Keep container tightly sealed in a cool, well-ventilated area; protect from intense light and sources of ignition [1]. |
| In Solution | 1-2 weeks at +4°C (general peptide guideline) [2] | 3-4 months at -20°C; 1 year at -80°C (general peptide guideline) [2] | Aliquot to avoid repeated freeze-thaw cycles [2]. |
The specific solubility of this compound in various solvents is not provided in the available safety data sheet [1]. The following are general best practices for peptides.
The following workflow summarizes the key steps for handling this compound upon receipt.
The search results indicate that 666-15 is a potent and specific small-molecule inhibitor of the CREB transcription factor [1]. To address its poor oral bioavailability, a prodrug strategy was employed, leading to the development of a phosphate prodrug (referred to as compound 3 in the source research) [1].
The table below summarizes the key in vivo pharmacokinetic parameters for 666-15 and its prodrug (compound 3) in mice, as reported in the search results [1].
| Parameter | 666-15 (IP) | 666-15 (PO) | Prodrug 3 (PO) |
|---|---|---|---|
| Bioavailability (F%) | 47.0% | 5.9% | 38% |
| Half-life (t₁/₂) | 6.48 h | 6.81 h | Information not specified |
| Tmax | 0.25 h | 2.00 h | Information not specified |
| Cmax | 737 ng/mL | 180 ng/mL | Information not specified |
Based on this data, the following dosing recommendations can be inferred for preclinical studies:
| Compound | Recommended Route | Inferred Dose | Rationale |
|---|---|---|---|
| 666-15 | Intraperitoneal (IP) | 10 mg/kg | Used effectively in prior studies [1]. |
| Prodrug 3 | Oral (PO) | 20 mg/kg | Dose used in pharmacokinetic studies; designed for oral route [1]. |
The following workflow and protocol summarize the administration procedures based on the methodologies from the search results.
Materials:
Procedure:
The primary application for the CREB-IN-1 prodrug (3) is in preclinical research where oral administration is required to test CREB inhibition in disease models. The parent compound 666-15 remains suitable for intraperitoneal administration.
I hope this structured compilation of data and protocols is helpful for your research planning. Should you require further analysis on specific aspects of CREB biology or alternative inhibitors, please feel free to ask.
The table below consolidates the key experimental data for CREB-IN-1 TFA from the identified source.
| Assay Type | Cell Line | Incubation Time | Concentration | Key Outcome/Value |
|---|---|---|---|---|
| Gene Transcription Inhibition [1] | HEK 293T | 24 hours | 100 µM | IC~50~ = 0.18 µM |
| Cell Proliferation Assay [1] | MDA-MB-231 | 3 days | 100 µM | GI~50~ = 0.38 µM |
| Cell Proliferation Assay [1] | MDA-MB-468 | 3 days | 100 µM | GI~50~ = 0.021 µM |
The available data allows for a high-level overview of the cited experiments. Specific details on cell culture maintenance, passage number, and precise reagent preparation are not provided in the search results.
This protocol is based on an experiment in HEK 293T cells [1].
This protocol is based on experiments in triple-negative breast cancer cell lines [1].
The following diagram illustrates the general signaling pathway of CREB and the proposed point of inhibition for CREB-IN-1, based on the context from the search results [2] [3] [4].
Please note that the search results are insufficient for creating a complete technical manual. The following critical information is missing and would be essential for replicating the experiments:
While a prescriptive protocol was not available, the following sections detail the essential components and steps you would need to develop and execute this assay.
To ensure your assay is robust and reproducible, consider the following parameters and validation steps.
| Parameter | Consideration | Purpose / Rationale |
|---|---|---|
| Positive Control | Forskolin (adenylyl cyclase activator) [1] | Validates the assay can detect increased CREB activation/nuclear localization. |
| Negative Control | Specific CREB inhibitor (e.g., 666-15) or PKA inhibitor (H-89) | Confirms that observed effects are due to specific pathway inhibition. |
| Key Validation | Co-staining with nuclear marker (e.g., DAPI) & use of phospho-specific (Ser133) antibody [1] | Ensures accurate quantification of nuclear translocation and measures the active form of CREB. |
| Critical Controls | Isotype control for primary antibody; unstained cells | Assesses non-specific antibody binding and background fluorescence. |
The diagram below maps out the expected outcomes and their biological interpretation, which is crucial for validating your assay.
Diagram 2: Expected outcomes for CREB localization following pathway stimulation versus inhibition.
The guidelines below are based on standard laboratory practices for reconstituting lyophilized powders, which are applicable to various research compounds [1].
| Step | Action | Key Considerations |
|---|---|---|
| 1 | Initial Testing | Use a small aliquot (e.g., 1 mg) rather than the entire sample [1]. |
| 2 | Preparation | Spin tube (10,000xg for 5 min) to gather powder; warm to room temperature before reconstituting [1]. |
| 3 | Solvent Selection | See detailed strategy in the table below. |
| 4 | Dissolution | Use sterile, oxygen-free water or buffer; briefly sonicate in pulses (e.g., 3x 10 sec, on ice between pulses) [1]. |
| 5 | Post-Dissolution | Solution should be transparent and particle-free; if precipitation occurs, try gentle warming [1]. |
The most effective solvent depends on the overall chemical properties of your compound. You can determine this by calculating its net charge at pH 7, or by analyzing the proportion of hydrophobic residues if it is peptide-based [1].
| Compound Property | Net Charge (at pH 7) | Recommended Initial Solvent |
|---|---|---|
| Basic | Net charge > 0 | Dilute acetic acid (e.g., 10%), 0.1% TFA, or 0.1% formic acid in buffer [1]. |
| Acidic | Net charge < 0 | Basic aqueous solution (e.g., add 10% NH4OH or ammonium bicarbonate to buffer) [1]. |
| Neutral (Hydrophilic) | Net charge = 0, but >25% charged residues | Water or aqueous buffer (e.g., Tris or phosphate buffer at pH 7) [1]. |
| Neutral (Hydrophobic) | Net charge = 0, and <25% charged residues, or high proportion of hydrophobic residues* | Start with 100% organic solvent (DMSO, DMF, or acetonitrile), then dilute to working concentration with water/buffer [1]. |
*Hydrophobic residues include: W, L, I, F, M, V, Y, P, A [1].
The following diagram outlines a logical workflow for systematically resolving solubility issues, incorporating the strategies above.
Q1: What is the first thing I should try if my compound doesn't dissolve?
Q2: Can I simply use pure DMSO for everything?
Q3: My compound dissolved initially but precipitated when I added it to my assay buffer. What happened?
Understanding the pathway CREB-IN-1 is designed to inhibit is crucial for troubleshooting your experiments. The diagram below illustrates the key activation and regulatory mechanisms of CREB.
Pathway Key Takeaways:
Without a universal concentration, you must determine the optimal dose empirically. The following table outlines a standard workflow for this process.
| Step | Objective | Key Actions & Considerations |
|---|---|---|
| 1. Literature Review | Identify a starting point. | Search for papers using CREB-IN-1 in similar cell lines or disease models. Use the cited effects as a initial guide. |
| 2. Dose-Response Curve | Determine effective & toxic concentrations. | Treat cells with a wide range of concentrations (e.g., 0.1-100 µM). Include a DMSO vehicle control. |
| 3. Efficacy Assessment | Confirm on-target inhibition. | Measure phosphorylation of CREB (Ser133) via Western Blot 4-24 hours post-treatment [2] [1]. |
| 4. Phenotypic Readout | Link inhibition to functional effect. | Assess downstream outcomes like cell proliferation, apoptosis, or differentiation [2] [3]. |
| 5. Cytotoxicity Check | Define the therapeutic window. | Use assays (e.g., MTT, EdU, live/dead staining) in parallel to ensure effects are not due to general toxicity [3]. |
The experimental workflow for this optimization process is summarized below:
Q1: I see high cell death at concentrations that effectively reduce pCREB. What should I do? This indicates a narrow therapeutic window.
Q2: CREB phosphorylation is not completely inhibited, or is variable, across my cell lines. This is expected due to biological complexity.
Q3: How do I validate that my observed effects are truly due to CREB inhibition?
I hope this structured technical guide provides a solid foundation for your experiments. The lack of a defined concentration is a common challenge in research, but this systematic approach should allow you to confidently establish one for your specific models.
A primary challenge in targeting the transcription factor CREB is its role in numerous cellular processes and its interaction with shallow, dynamic protein surfaces historically considered "undruggable" [1]. Off-target effects can arise from several sources:
To systematically identify off-target activity in your experiments, you can employ the following methodologies.
1. Phospho-Antibody Array Screening This method is a high-throughput alternative to Western blotting for profiling phosphorylation changes across multiple signaling pathways simultaneously [3].
2. Validation with Orthogonal Assays Always confirm key findings from arrays with established single-analyte assays.
The table below summarizes the core methods for detecting off-target effects.
| Method | Key Advantage | Primary Use Case |
|---|---|---|
| Phospho-Antibody Arrays [3] | Profiles dozens of phosphorylation sites in a single experiment; uncovers new pathway relationships | Initial, broad pharmacological screen for efficacy and off-target activity |
| Phospho-ELISA [3] | Highly quantitative and reproducible for specific targets | Validating and quantifying hits from the array screen |
| Western Blot [3] | Confirms protein identity and specificity through molecular weight | Orthogonal validation of key results from array or ELISA |
Instead of inhibiting upstream kinases, a promising strategy to enhance specificity is to directly disrupt the protein-protein interaction between CREB and CBP. The following diagram illustrates the conceptual workflow from inhibitor action to cellular validation.
Q1: What are the main advantages of using CREB-CBP disruptors over traditional kinase inhibitors? A1: Kinase inhibitors often have broad specificity because they target conserved ATP-binding pockets, affecting multiple pathways. CREB-CBP disruptors are designed to block a specific protein-protein interaction, which offers the potential for a more targeted therapeutic effect and a reduced risk of off-target toxicity [1].
Q2: My CREB inhibitor is showing efficacy in cell culture, but how can I be more confident it's on-target before moving to animal studies? A2: A robust pre-clinical validation package should include:
To effectively troubleshoot CREB inhibition, it's crucial to understand how the CREB signaling pathway works. The following diagram maps the key upstream regulators and downstream effects of CREB, highlighting potential points of failure in experimental modulation.
The activation of CREB is a multi-step process. It must be phosphorylated at key residues (like Serine 133) to interact with co-activators like CBP/p300, which then drive the transcription of target genes [1] [2]. Inhibition can fail if any step in this cascade is compromised.
Here is a structured guide to diagnose the common issues that lead to low CREB inhibition efficacy.
The core of the problem often lies with the inhibitor itself.
| Potential Issue | Diagnostic Approach | Interpretation & Solution |
|---|---|---|
| Insufficient specificity | Test inhibitor against a panel of related transcription factors (e.g., ATF1, CREM, SRF) using reporter gene assays [3]. | A good CREB inhibitor like 666-15 shows strong CREB suppression (IC50 ~80 nM) with minimal effect on SRF (IC50 ~2.0 μM) or NF-κB at low concentrations [3]. |
| Off-target effects on co-activators | Check impact on transcription driven by Gal4-MLL or Gal4-c-Myb activation domains [3]. | Specific CREB inhibitors should not affect MLL or c-Myb, which use different binding sites on CBP/p300 [3]. |
| Inhibitor mechanism failure | Measure intracellular cAMP levels and phosphorylation of PKA substrates after treatment. | Successful PDE4 inhibition (e.g., with Rolipram) should increase cAMP, activating PKA [4]. If cAMP doesn't rise, the inhibitor isn't working. |
Even a specific inhibitor must engage its target in your specific experimental system.
| Potential Issue | Diagnostic Approach | Interpretation & Solution |
|---|---|---|
| Poor bioavailability | Perform pharmacokinetic analysis (LC/MS-MS) on plasma or cell lysates after treatment [3]. | For efficacy, plasma concentration should remain above the inhibitor's IC50. One study showed 666-15 maintained >50 nM for 24 hours after a single 10 mg/kg dose [3]. |
| Inadequate assessment of CREB activity | Use multiple methods: Phospho-Ser133 CREB Western blot, CRE-luciferase reporter assay, and qPCR of target genes (e.g., BDNF, c-Fos) [4] [5]. | CREB binding to DNA does not always equate to transcription. A CRE-luciferase assay directly measures functional output [5]. Discrepancies between pCREB levels and reporter activity suggest issues with co-activator recruitment. |
| Compensatory pathways activation | Analyze phosphorylation of other CREB regulatory sites (Ser129, Ser142) and kinases (AKT, MAPK) [1] [6]. | GSK-3β phosphorylation of Ser129 can inactivate CREB [2]. Upstream signals from PI3K/AKT or RAS/MAPK pathways can also phosphorylate CREB independently of your primary target [6]. |
To implement the diagnostic steps from the table, here are detailed methodologies for two key assays.
This protocol measures the functional consequence of CREB inhibition on its transcriptional activity.
This protocol validates that your inhibitor is effectively modulating the intended pathway upstream of CREB.
What is the main stability issue with CREB-IN-1 (666-15)? The core problem is its low aqueous solubility (less than 100 µM in PBS). This poor solubility is believed to limit its cellular permeability and oral bioavailability [1].
What is the oral bioavailability of 666-15, and why is it a problem? The oral bioavailability (F%) of 666-15 in mice is only about 5.9%. This low rate means that when administered orally, very little of the drug enters the systemic circulation to reach its target, making it inefficient for oral dosing regimens [1].
Are there more stable alternatives to 666-15? Yes. Researchers have synthesized phosphate ester prodrugs of 666-15. One such prodrug, referred to as compound 3 in the literature, is stable enough for characterization and is efficiently converted back into the active 666-15 in biological environments with a half-life of approximately 2 hours [1].
How does the prodrug improve bioavailability? The phosphate prodrug strategy dramatically increases the aqueous solubility of the compound. This improved solubility leads to much better absorption. The prodrug compound 3 achieved an oral bioavailability of 38% in mice, which is a more than 6-fold increase compared to the original 666-15 [1].
The table below summarizes key quantitative data comparing 666-15 and its phosphate prodrug, highlighting the improvements [1].
| Property | 666-15 (Parent Compound) | Phosphate Prodrug (Compound 3) |
|---|---|---|
| Aqueous Solubility | < 100 µM | Not explicitly stated, but significantly increased |
| Caco-2 Permeability (Papp(A→B)) | < 0.11 × 10⁻⁶ cm/s | Not specified |
| Oral Bioavailability (F%) | 5.9% | 38% |
| Conversion Half-life (in media with serum) | - | ~ 2 hours |
| Stability in Solution | Low solubility leads to precipitation concerns | Designed to be stable, converts to active form in serum |
If you are working with 666-15 or its analogs, you can assess their stability and conversion using the following methodology based on published protocols [1].
Workflow for Evaluating Prodrug Conversion Kinetics
The diagram below outlines the key steps in the experimental protocol to assess prodrug stability and conversion.
Detailed Methodology
First, it's crucial to understand that CREB exerts its biological function through specific protein-protein interactions (PPIs) and by regulating downstream genes. A truly specific inhibitor should disrupt this defined activity without affecting unrelated cellular processes.
The table below summarizes the primary mechanisms targeted by current CREB inhibitors and the relevant validation experiments [1] [2] [3].
| Targeted Mechanism | Inhibitor Example(s) | Key Validation Experiments |
|---|---|---|
| CREB/CBP PPI (KIX-KID interaction) | Stapled sulfonyl-γ-AApeptides [2] | Co-immunoprecipitation (Co-IP), CREB reporter gene assay, Tumor growth inhibition in vivo [2] |
| CREB-Mediated Gene Transcription | 666-15 (3i), 3a, 3h [3] | CREB reporter gene assay (IC50 measurement), Cancer cell proliferation assays, Xenograft models [3] |
| Downstream Gene Expression | CREB siRNA / shRNA [1] | qPCR/Western Blot of target genes (e.g., TNKS, KDM6A), Cisplatin sensitivity assay in 2D/3D models [1] |
The potency of small-molecule inhibitors is quantitatively measured using a CREB reporter gene assay. The following table lists the half-maximal inhibitory concentration (IC₅₀) for a series of compounds, with 666-15 (3i) being one of the most potent identified to date [3].
| Compound | CREB Inhibition IC₅₀ (μM) | Polar Surface Area (PSA, Ų) | cLogP |
|---|---|---|---|
| 666-15 (3i) | 0.081 ± 0.04 | 100.2 | 4.83 |
| 3h | 0.30 ± 0.12 | 100.2 | 4.43 |
| 3a | 2.22 ± 0.38 | 123.2 | 5.30 |
| 3j | 5.23 ± 0.36 | 100.0 | 5.39 |
| 3d | 5.30 ± 1.41 | 97.9 | 4.92 |
| 3g | 7.30 ± 1.66 | 105.8 | 5.26 |
| 3c | 10.05 ± 2.29 | 98.0 | 4.91 |
| 3f | 18.53 ± 8.68 | 92.45 | 5.87 |
| 3b | 4.69 ± 1.28 | 86.9 | 6.41 |
| 3e | >50 | 96.1 | 5.42 |
Source: Adapted from [3], Table 1.
Here are detailed methodologies for key experiments cited in the literature.
This assay measures the ability of an inhibitor to disrupt CREB-dependent gene transcription.
This method confirms direct physical disruption of the CREB/CBP interaction.
FAQ: My CREB inhibitor shows good potency in the reporter assay but no effect in my phenotypic assay. What could be wrong?
FAQ: How can I distinguish between direct inhibition of CREB/CBP and upstream effects?
The following diagrams, created using Graphviz, illustrate the logical relationships in CREB signaling and the specific mechanisms of inhibition discussed.
To conclusively validate CREB inhibitor specificity:
The table below summarizes quantitative data on incubation times from recent studies targeting the CREB pathway.
| Experimental Context | Intervention / Inhibitor | Incubation Time | Key Measured Outcome | Citation |
|---|---|---|---|---|
| hiPSC-derived cortical neurons & microglia | Dual PDE4/10A inhibition (Rolipram & TAK-063, 20 µM each) | 48 hours | Reduced Aβ and p-tau231; restored CREB1 activity. [1] | |
| APP/PS1 mouse model (in vivo) | Dual PDE4/10A inhibition (Rolipram & TAK-063, 0.5 mg/kg each) | 4 weeks (once daily) | Improved synaptic plasticity and cognitive performance. [1] | |
| Hippocampal neurons (DIV 13-15) | Synaptic stimulation (Glutamate Uncaging) | 90 minutes (post-stimulation imaging) | CREB-dependent transcription measured via reporter gene. [2] | |
| Adult rat ventricular fibroblasts | Cyclic mechanical strain (1 Hz, 5% elongation) | 15 minutes | Maximal CREB phosphorylation (Ser133) observed. [3] | |
| HEK 293 cells (in vitro validation) | Forskolin (20 µM) | 30 minutes | Induction of c-fos mRNA (validated A-CREB inhibitor efficacy). [4] |
Here are some common questions and issues researchers face when working with CREB pathway inhibition.
Q1: Why is my CREB inhibition not yielding the expected transcriptional changes?
Q2: I observe CREB phosphorylation but no functional effects. What could be wrong?
Q3: How does the cellular model influence the choice of incubation time?
To effectively troubleshoot, it's crucial to understand the pathway you are targeting. The diagram below outlines the key signaling pathways that converge on CREB and a general workflow for optimizing incubation time.
The workflow emphasizes that a systematic, time-course-based approach is essential for pinning down the optimal incubation time for your specific research conditions.
CREB (cAMP-response element binding protein) is a transcription factor that is overexpressed and constitutively active in many cancers, driving cell proliferation, survival, and metastasis [1] [2]. CREB-IN-1 is a potent, cell-permeable inhibitor that disrupts CREB-mediated gene transcription and shows anti-tumor activity in preclinical models [3].
Cytotoxicity can be a direct on-target effect of inhibiting pro-survival genes regulated by CREB, or an off-target effect. The table below summarizes potential mechanisms.
| Mechanism Type | Description | Supporting Evidence |
|---|---|---|
| On-Target Cytotoxicity | Expected therapeutic effect from disrupting CREB-driven transcription of pro-survival genes [1]. | Validated in multiple preclinical cancer models (e.g., breast cancer, AML) [3]. |
| Off-Target Effects | Undesired inhibition of other pathways or proteins due to compound promiscuity. | A related PAK4 inhibitor, PF-3758309, showed off-target degradation of RNA polymerase II subunits [4]. |
| Solvent Toxicity | Cytotoxicity from the TFA (trifluoroacetate) counterion or DMSO vehicle in cell culture. | General best practice; specific data on CREB-IN-1 TFA not found in search results. |
| Cell Line Dependency | Variable sensitivity based on genetic background and dependency on CREB signaling. | CREB overexpression is context-dependent and varies across cancer types [1] [2]. |
Q1: What is the typical working concentration range for this compound in cell culture? While specific molar ranges were not found, the related inhibitor 666-15 demonstrated potent anti-proliferative activity in various cancer cell lines in vitro [3]. It is critical to perform a dose-response curve (e.g., 0.1 µM to 100 µM) for each new cell line to establish the optimal and toxic concentrations.
Q2: How can I confirm that observed cell death is due to on-target CREB inhibition? You should confirm on-target engagement by measuring downstream effects. The workflow below outlines the key experiments.
Q3: The compound precipitates in my aqueous cell culture media. How can I improve solubility? The parent compound 666-15 has known low aqueous solubility [3]. To address this:
Protocol 1: Differentiating On-target vs. Off-target Effects
This multi-omics approach, inspired by studies on other inhibitors, can help identify non-CREB related mechanisms of toxicity [4].
Protocol 2: Validating Specificity with a CBP/KIX Interaction Assay
A key mechanism of CREB inhibition is disrupting its interaction with the coactivator CBP. This assay tests that specificity directly [5].
If off-target toxicity remains a concern, consider these emerging strategies from recent literature:
Here are answers to common challenges in CREB inhibition studies:
Q1: My CREB inhibitor shows high potency in biochemical assays but low cellular activity. What could be the cause?
Q2: I get inconsistent IC₅₀ values for the same inhibitor across different cell lines. How can I improve reproducibility?
Q3: How can I confirm that my small molecule is specifically disrupting the pKID-KIX interaction and not causing off-target effects?
The following tables summarize key quantitative data for prominent CREB-CBP disruptors to aid your experimental design and data interpretation.
Table 1: Characteristics of Key Small-Molecule CREB Inhibitors
| Inhibitor Name | Chemical Class | Reported Cell-Based IC₅₀ / Potency | Key Findings & Experimental Models |
|---|---|---|---|
| 666-15 | Naphthamide | ~80 nM [2] | Inhibits growth of TNBC, AML, pancreatic, prostate, SCLC lines; efficacious in xenografts (10 mg/kg, IP) [2] [1]. |
| KG-501 | Naphthol | Kᵢ ≈ 90 µM (GST pull-down) [2] | First small-molecule proof-of-concept; disrupts CREB-CBP in cells at 10 µM [2]. |
| Prodrug 3 | Phosphate prodrug of 666-15 | Comparable to 666-15 [1] | Improves oral bioavailability to 38% in mice; rapidly converted to 666-15 in serum (t₁/₀ ≈ 2 h) [1]. |
Table 2: Standardized Assay Protocols for pKID-KIX Disruption
| Assay Type | Methodology Description | Key Steps & Considerations |
|---|
| GST Pull-Down Competition | Measures displacement of radiolabeled phospho-CREB from immobilized GST-KIX by inhibitors [2]. | - Use ³²P-labeled phospho-CREB.
To help standardize your approach, here is a logical workflow for developing and validating a CREB inhibition protocol, from initial screening to mechanistic studies.
The diagram below illustrates the core CREB-CBP signaling pathway, which is critical for understanding the mechanism of action for the inhibitors discussed.
The small molecule 666-15 (also known as CBP-CREB Interaction Inhibitor II) is one of the most thoroughly characterized CREB inhibitors in recent preclinical research. The table below summarizes its key experimental data.
| Parameter | Experimental Data for 666-15 |
|---|---|
| Primary Target & Mechanism | Inhibits CREB-mediated gene transcription by disrupting the interaction between phosphorylated CREB and its coactivators CBP/p300 [1] [2]. |
| In Vitro Potency (IC₅₀) | • 81 nM (in a CREB reporter assay in HEK 293T cells) [1]. • Growth inhibition (GI₅₀) in cancer cell lines: 46 nM (MDA-MB-468), 73 nM (MDA-MB-231), 310 nM (MCF-7), 470 nM (A549) [1]. | | In Vivo Efficacy | • 10 mg/kg (intraperitoneal, 5 days/week) completely suppressed growth of MDA-MB-468 breast cancer xenografts in mice [1]. | | Specificity | Highly selective for CREB. Showed little to no inhibition of MLL, c-Myb, YAP/TEAD, or p53-driven transcription. Inhibited NF-κB and SRF only at concentrations ~100-fold higher than those needed for CREB inhibition [2]. | | In Vivo Tolerability | Mice treated with 666-15 (10 mg/kg) showed no significant changes in body weight, complete blood count, blood chemistry, cardiac contractility, or tissue histology from key organs [2]. |
For fellow researchers seeking to replicate or understand the foundational studies, here are the key methodologies used to generate the data above.
The following diagram illustrates the central role of CREB and the mechanism by which 666-15 acts, providing context for its therapeutic potential.
The data for 666-15 sets a strong benchmark for CREB inhibitor development.
To advance your research, I suggest:
When selecting downstream genes to monitor, it's important to choose targets relevant to your biological context, such as cancer, neurology, or metabolism.
| Target Gene | Functional Role | Associated Context | Citation |
|---|---|---|---|
| BDNF | Neuronal survival, plasticity, and cognitive function [1] [2] | Neuroscience, Pesticide Neurotoxicity, Physical Exercise | [1] [2] |
| TNKS | Regulates cisplatin resistance in non-small cell lung cancer (NSCLC) [3] | Cancer, Chemoresistance | [3] |
| KDM6A | Works alongside TNKS to mediate cisplatin resistance in NSCLC [3] | Cancer, Chemoresistance | [3] |
| Genes for cholesterol metabolism | Promotes castration-resistant prostate cancer (CRPC) growth [4] | Cancer Metabolism | [4] |
Here are detailed methodologies for two key techniques used to validate CREB inhibition.
The following diagram outlines the key steps to assess CREB binding to specific DNA regions, which can be performed using traditional ChIP or the antibody-free HaloCHIP method [5].
This functional assay quantitatively measures the transcriptional output of CREB-bound promoters [5].
To build a robust case for CREB inhibition, consider these strategic points:
CREB siRNA (small interfering RNA) works by degrading the messenger RNA (mRNA) of the CREB1 gene, thereby reducing the overall levels of the CREB protein. The table below summarizes key experimental data from various studies using this approach.
Table 1: Experimental Data from CREB siRNA Knockdown Studies
| Biological Context | Key Experimental Findings | Observed Phenotypes & Quantitative Data | Citation |
|---|
| Gastric Cancer In Vitro & In Vivo | ↓ CREB1 mRNA (qRT-PCR), ↓ CREB1 protein (Western Blot) in SGC-7901 cells. | Proliferation: ↓ Cell proliferation (MTT assay). Apoptosis/Cell Cycle: ↑ Cell arrest at G1/G0 phase (Flow Cytometry). Invasion/Migration: ↓ Cell invasion & migration (Transwell & wound healing). Target Genes: ↓ Cyclin D1, ↓ Bcl-2, ↓ MMP-9 protein levels. | [1] | | Gastric Cancer In Vivo (mouse model) | Knockdown confirmed in tumor xenografts. | Tumor Growth: ↓ Tumor volume & weight. | [1] | | Hippocampal Memory In Vivo (mouse) | ↓ CREB expression in hippocampus (validation method not specified). | Memory: Disrupted long-term memory in contextual & trace fear conditioning; short-term memory unaffected. | [2] | | Human Neurons In Vitro | siRNA-mediated knockdown prior to TNFα stimulation. | Signaling: Countermeasured reduced CREB signaling and reduced number of altered proteins/phosphoproteins. | [3] |
The methodology for implementing and validating CREB siRNA is well-established. Here is a summary based on the cited research:
1. siRNA Design and Delivery
ACGGTGCCAACTCCAATTTAC [1].2. Key Validation Experiments
3. Functional Assays
Despite a thorough search, no specific quantitative data, experimental results, or detailed protocols for This compound were found in the available literature. The search results do confirm that developing small-molecule inhibitors of CREB is an active area of preclinical research [4]. One review mentions that the CREB inhibitor 666-15 has been used in research to reverse pathway activation in a chronic migraine model [5]. However, no head-to-head comparison data between this compound and siRNA knockdown was located.
The core difference between these two approaches lies in their mechanism of action, which is illustrated below.
This fundamental difference leads to distinct experimental characteristics:
Table 2: Theoretical Comparison of Mechanisms
| Feature | CREB siRNA Knockdown | This compound (Theorized) |
|---|---|---|
| Mechanism | Targets and degrades CREB mRNA. | Directly binds to CREB protein to block its activity. |
| Primary Effect | Reduces total cellular levels of CREB protein. | Inhibits the function of existing CREB protein (e.g., DNA binding). |
| Onset of Action | Slower (requires degradation of existing protein). | Faster (direct protein interaction). |
| Theoretical Specificity | High, but off-target effects are possible. | Dependent on compound design; could disrupt other pathways. |
| Reversibility | Irreversible for the duration of the siRNA's effect. | Typically reversible upon compound removal. |
| Key Application | Studying long-term effects of protein absence, validating genetic targets. | Studying acute signaling events, probing protein function. |
Given the lack of direct comparative data, I suggest the following steps to build a more complete picture:
The table below summarizes the published data on the CREB inhibitor 666-15 and its prodrug, which is highly relevant to your inquiry on CREB-IN-1.
| Compound Name | Relation to CREB-IN-1 | Key Experimental Findings & Cell Lines Tested | Identified Limitations | In Vivo Administration & Bioavailability |
|---|---|---|---|---|
| 666-15 | Parent compound [1] | Potent CREB inhibitor; anti-proliferative activity in triple-negative breast cancer cells, acute myeloid leukemia (AML), pancreatic cancer, and prostate cancer models [1]. | Low aqueous solubility and poor oral bioavailability (5.9%) [1]. | Effective via intraperitoneal (IP) injection (Bioavailability: 47%) [1]. |
| Prodrug 3(Phosphate of 666-15) | Prodrug form of 666-15 [1] | Designed to improve solubility; converts to active 666-15 with a half-life of ~2 hours in serum; retains potent CREB inhibitory and anti-breast cancer activity [1]. | Designed to overcome the limitations of 666-15 [1]. | Greatly improved oral bioavailability (38%) [1]. |
The studies on 666-15 provide a framework for the types of experiments used to validate CREB inhibitors.
The following diagram outlines a generalized experimental workflow for developing and characterizing a CREB inhibitor, based on the methodologies applied to 666-15.
The cAMP response element-binding protein (CREB) is a key transcription factor activated by phosphorylation at serine 133 (Ser133). This phosphorylation allows CREB to recruit coactivators and initiate the transcription of target genes [1]. A CREB inhibitor would aim to prevent this phosphorylation event.
The diagram below illustrates the signaling pathways that lead to CREB activation and the theoretical point of inhibition.
A western blot using a phospho-specific CREB antibody is the standard method to directly measure the efficacy of a CREB inhibitor by detecting changes in the levels of CREB phosphorylated at Ser133 [1] [2] [3].
The core steps for this validation experiment are outlined below.
Here is a comparison of well-characterized antibodies commonly used for detecting phospho-CREB, which can serve as benchmarks for your own validation work.
| Antibody Name | Supplier | Reactivity | Applications | Key Features |
|---|---|---|---|---|
| Phospho-CREB (Ser133) (87G3) Rabbit mAb #9198 | Cell Signaling Technology (CST) | Human, Mouse, Rat [1] | WB, IHC, IF, FC, ChIP, CUT&RUN [1] | Validated for multiple applications; detects CREB and ATF-1 [1] |
| Phospho-CREB (Ser133) (1B6) Mouse mAb #9196 | Cell Signaling Technology (CST) | Human, Mouse, Rat, Monkey [2] | Western Blot [2] | Different host species (Mouse) for co-labeling experiments [2] |
| Human Phospho-CREB (S133) Antibody MAB6906 | R&D Systems | Human [3] | WB, ICC [3] | Data provided for UV-treated HeLa and HEK293 cells [3] |
To ensure your data is reliable and reproducible, pay close attention to these key methodological details.
Include Essential Controls: Your experiment must include both positive and negative controls.
Optimize Key Protocol Details: Incomplete methodology is a major source of irreproducibility [5].